molecular formula C9H9BO2S B1373375 (6-Methylbenzo[b]thiophen-2-yl)boronic acid CAS No. 820240-91-3

(6-Methylbenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1373375
CAS No.: 820240-91-3
M. Wt: 192.05 g/mol
InChI Key: PRLYUBNPLSDOSJ-UHFFFAOYSA-N
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Description

(6-Methylbenzo[b]thiophen-2-yl)boronic acid (CAS 820240-91-3) is a high-purity boronic acid derivative supplied for research applications. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, a key step in constructing complex molecules . Boronic acids are increasingly important in drug discovery due to their unique ability to form reversible covalent bonds with biological targets, offering significant therapeutic potential . Researchers utilize this reagent in the synthesis of novel compounds, such as benzo[b]thiophene derivatives, for biological evaluation in areas like oncology . Its specific 6-methylbenzo[b]thiophene structure makes it a key intermediate in developing potent bioactive molecules, as evidenced by its use in creating advanced antagonists for receptors like the neurokinin-2 receptor . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

(6-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLYUBNPLSDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694399
Record name (6-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820240-91-3
Record name (6-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (6-Methylbenzo[b]thiophen-2-yl)boronic Acid: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (6-Methylbenzo[b]thiophen-2-yl)boronic acid is a specialized heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis. Its structure, which combines a reactive boronic acid moiety with a medicinally significant 6-methylbenzo[b]thiophene core, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and key applications in pharmaceutical research and drug development. Detailed experimental protocols and safety information are included to support its practical application by researchers and scientists in the field.

Introduction: The Strategic Value of Substituted Benzothiophene Boronic Acids

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional organic materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. The strategic introduction of a boronic acid group at the 2-position transforms this scaffold into a versatile synthetic intermediate, primed for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.[1]

This compound, in particular, offers a precise substitution pattern that allows for the systematic exploration of structure-activity relationships (SAR). The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and steric profile, making this reagent a powerful tool for fine-tuning the properties of target compounds in drug discovery programs.[2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura reaction, a robust and widely adopted method for creating biaryl and heteroaryl structures.[1][3]

Physicochemical and Structural Properties

This compound is typically supplied as a stable, off-white lyophilized powder.[4] Understanding its core properties is fundamental to its effective use and storage.

Data Summary: Core Properties
PropertyValueSource(s)
CAS Number 820240-91-3[4][5]
Molecular Formula C₉H₉BO₂S[4][5]
Molecular Weight 192.04 g/mol [5]
Appearance Lyophilized white to off-white powder[3][4]
Purity Typically ≥95%[4]
Solubility Poorly soluble in water; soluble in organic solvents like Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO).[3]
SMILES CC1=CC=C(C=C(B(O)O)S2)C2=C1[5]
Structural Diagram

The molecule's structure features a planar benzo[b]thiophene ring system with the boronic acid group positioned for facile reactivity at the C2 position.

Caption: Chemical structure of this compound.

Synthesis and Characterization

General Synthetic Pathway

The synthesis of benzothiophene-2-boronic acids is a well-established process that leverages the inherent acidity of the C2 proton on the thiophene ring.[6] The procedure involves a two-step sequence: directed ortho-metalation (lithiation) followed by electrophilic trapping with a borate ester.

  • Lithiation: 6-Methylbenzo[b]thiophene is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively deprotonates the C2 position, which is the most acidic proton on the heterocyclic ring, to form a potent 2-lithio-6-methylbenzo[b]thiophene nucleophile. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Borylation and Hydrolysis: A boron electrophile, such as trimethyl borate (B(OMe)₃), is then added to the reaction mixture.[6] The lithiated intermediate attacks the electrophilic boron atom, displacing one of the methoxy groups to form a boronate ester intermediate. The reaction is allowed to warm to room temperature before being quenched with an acidic aqueous solution (e.g., 2N HCl). This hydrolysis step converts the boronate ester into the final this compound product, which can then be isolated via extraction and purification.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the final product are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the presence of the methyl group (singlet, ~2.5 ppm), aromatic protons, and the disappearance of the C2-H proton. ¹³C NMR confirms the carbon skeleton, and ¹¹B NMR shows a characteristic signal for the boronic acid group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (192.04 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which is typically expected to be ≥95%.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The paramount reaction of this compound is the Suzuki-Miyaura cross-coupling. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[1]

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle that involves three key steps. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeborylation (cleavage of the C-B bond).

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X, where X = I, Br, Cl, or OTf), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. For this to occur efficiently, the boronic acid must be activated. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻.[7] This activated boronate species then transfers its organic moiety (the 6-methylbenzo[b]thienyl group) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR Transmetalation ArR Ar-R (Coupled Product) ArPdR->Pd0 Reductive Elimination ArPdR->ArR ArX Ar-X (Organohalide) ArX->ArPdX RBOH2 R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) RBOH2->Boronate Activation Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of bioactive molecules.[2]

  • Pharmaceutical Drug Discovery: This reagent is used to synthesize libraries of novel compounds containing the 6-methylbenzo[b]thiophene moiety. These libraries are then screened against various biological targets. Related benzothiophene structures have been investigated for a range of therapeutic areas, including inhibitors for enzymes like PDE4 and CYP11B1, which are relevant in treating inflammatory diseases and cortisol-dependent disorders, respectively.[6][8] The broader class of organoboron compounds has yielded FDA-approved drugs, highlighting their therapeutic potential.[9]

  • Agrochemical Research: Similar to pharmaceuticals, the benzothiophene core is explored in the development of new herbicides, fungicides, and insecticides.

  • Materials Science: Thiophene-based structures are integral to the field of organic electronics. While less common for this specific substituted version, the core scaffold is used to create organic semiconductors and materials for organic light-emitting diodes (OLEDs).

Experimental Protocols and Handling

Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), this compound (1.2–1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligands if required.

  • Solvent Addition: Add a degassed solvent mixture. A common system is a 4:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Storage and Handling

Proper storage is essential to maintain the integrity and reactivity of the boronic acid.

ConditionRecommendationRationale
Temperature Long-term: -20°C to -80°C. Short-term (1 week): 4°C.Prevents thermal degradation and potential trimerization (dehydration).[4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed.Boronic acids can be sensitive to air and moisture.[10]
Handling Avoid repeated freeze-thaw cycles. Aliquot if necessary for multiple uses.Minimizes exposure to atmospheric moisture and prevents degradation.[4]

Safety and Hazard Information

This compound, like many boronic acid derivatives, requires careful handling. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[11][12]

GHS Hazard Summary
PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5]

Precautionary Measures:

  • P261: Avoid breathing dust.[13]

  • P264: Wash skin thoroughly after handling.[13]

  • P270: Do not eat, drink or smoke when using this product.[13]

  • P280: Wear protective gloves, eye protection, and face protection.[13]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Conclusion

This compound stands out as a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined structure provides a reliable platform for introducing the 6-methylbenzo[b]thiophene moiety into a wide array of molecules, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals, it represents a key tool for generating novel chemical entities with tailored properties, accelerating the discovery of new therapeutics and functional materials. A thorough understanding of its properties, reactivity, and handling procedures is essential for unlocking its full synthetic potential.

References

  • Cusabio. (n.d.). 6-Methylbenzo[b]thiophene-2-boronicacid. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(B)Thiophene-2-Boronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (6-Methoxybenzo[b]thiophen-2-yl)boronicacid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylbenzo[b]thiophene-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(9), 1081.
  • Adhikari, S., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access.
  • Berion, D., et al. (2021).
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Veerabagu, U., & Arumugam, P. (2015). A novel route synthesis of alkanes from glycerol in two step process using Pd/SBA-15 catalyst.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-phenyl-2-thienylboronic acid, 97%. Retrieved from [Link]

  • Mowbray, C. E., & Gibson, S. E. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 88, 285-293.
  • El-Fakih, S., & Al-Hokbany, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.

Sources

(6-Methylbenzo[b]thiophen-2-yl)boronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous applications, from medicinal chemistry to materials science. Its derivatives are found in FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton.[1] The introduction of a boronic acid moiety, particularly at the C-2 position, transforms the benzo[b]thiophene core into a versatile building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

This guide provides a comprehensive technical overview of a robust and widely adopted synthetic pathway to this compound. We will delve into the synthesis of the core heterocyclic system and the critical regioselective functionalization step, explaining the chemical principles that ensure high efficiency and yield. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven protocols.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound is most logically approached by first constructing the 6-methylbenzo[b]thiophene core, followed by the regioselective introduction of the boronic acid group. The C-2 proton of the benzo[b]thiophene ring is significantly more acidic than any other proton on the scaffold, providing a direct and efficient handle for functionalization via deprotonation.

This retrosynthetic logic is outlined below:

G Target This compound Intermediate1 2-Lithio-6-methylbenzo[b]thiophene Target->Intermediate1 Hydrolysis Intermediate2 6-Methylbenzo[b]thiophene Intermediate1->Intermediate2 Deprotonation (n-BuLi) StartingMaterials Substituted Thiophenol + α-Halo Carbonyl Compound Intermediate2->StartingMaterials Cyclization

Caption: Retrosynthetic pathway for the target boronic acid.

Part I: Synthesis of the 6-Methylbenzo[b]thiophene Scaffold

The construction of the core heterocyclic system is the foundational stage of the synthesis. While numerous methods exist for synthesizing benzo[b]thiophenes, a common and reliable approach involves the reaction of a substituted thiophenol with an α-halo carbonyl compound followed by an acid-catalyzed intramolecular cyclization.[4][5]

Reaction Scheme: Starting Material: 4-Methylthiophenol Key Transformation: Condensation and Cyclization

While a specific protocol for 6-methylbenzo[b]thiophene starting from 4-methylthiophenol is a standard transformation, for the purpose of this guide, we will consider the starting material, 6-Methylbenzo[b]thiophene, as commercially available to focus on the more critical borylation step.[6]

Table 1: Properties of the Starting Material

PropertyValueReference
Compound Name 6-Methylbenzo[b]thiophene[6]
CAS Number 16587-47-6[6]
Molecular Formula C₉H₈S[6]
Molecular Weight 148.23 g/mol [7]
Appearance White to off-white solid
Storage Room Temperature, Sealed in Dry[6]

Part II: Regioselective Borylation via Directed Lithiation

This stage is the core of the synthesis, where the boronic acid functionality is installed. The strategy hinges on the enhanced acidity of the proton at the C-2 position of the benzo[b]thiophene ring. This acidity allows for clean, regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting nucleophilic organolithium intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the target boronic acid.

Causality of Experimental Choices:

  • Inert Atmosphere (Nitrogen/Argon): n-Butyllithium is pyrophoric and reacts violently with air and moisture. The organolithium intermediate is also highly reactive and would be quenched by water or oxygen. An inert atmosphere is therefore critical for safety and reaction success.

  • Anhydrous Solvent (THF): Tetrahydrofuran (THF) is an excellent solvent for organometallic reactions due to its ability to solvate the lithium cation. It must be rigorously dried, as any trace of water will consume the n-BuLi and the lithiated intermediate.

  • Low Temperature (-78 °C): The lithiation reaction is highly exothermic. Performing the reaction at -78 °C (a dry ice/acetone bath) controls the reaction rate, prevents undesirable side reactions (such as lithiation at other positions), and maintains the stability of the thermally sensitive organolithium intermediate.

  • Triisopropyl Borate: This is a commonly used electrophile for borylation. The bulky isopropyl groups can sometimes improve solubility and handling compared to trimethyl borate. It reacts readily with the nucleophilic lithiated species.

Experimental Workflow: Lithiation and Borylation

Caption: Step-by-step workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentM.W.AmountMolesEq.
6-Methylbenzo[b]thiophene148.235.00 g33.7 mmol1.0
n-Butyllithium (2.5 M in hexanes)64.0614.8 mL37.1 mmol1.1
Triisopropyl borate188.087.90 mL34.4 mmol1.02
Anhydrous Tetrahydrofuran (THF)-100 mL--
2 M Hydrochloric Acid-~50 mL--
Diethyl Ether or Ethyl Acetate-As needed--
Brine Solution-As needed--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Initial Solution: 6-Methylbenzo[b]thiophene (5.00 g, 33.7 mmol) is added to the flask, followed by anhydrous THF (100 mL) via cannula. The solution is stirred until the solid dissolves completely.

  • Lithiation: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M solution in hexanes, 14.8 mL, 37.1 mmol) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (7.90 mL, 34.4 mmol) is added dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C. A precipitate may form.

  • Warm-up and Quench: After stirring for an additional 2 hours at -78 °C, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature overnight.

  • Hydrolysis: The reaction is carefully quenched by slowly adding 2 M hydrochloric acid (~50 mL) while cooling the flask in an ice bath. The mixture is stirred vigorously for 1-2 hours until a clear biphasic solution is observed and a white precipitate (the boronic acid) forms.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurrying in hexanes to afford this compound as a white solid.

Part III: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the C-2 position of the benzo[b]thiophene and an electrophilic carbon, typically from an aryl or vinyl halide/triflate. The reaction is renowned for its mild conditions and high tolerance of various functional groups.[8][9]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)L₂-X ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r2 R¹-Pd(II)L₂-R² transmetal->pd_ii_r2 red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add boronic_acid R²-B(OH)₂ (Our Product) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling

Reaction: this compound + 4-Bromoanisole

Procedure:

  • To a flask are added this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • A degassed solvent mixture, such as dioxane/water (4:1), is added.

  • The mixture is heated to 80-100 °C and stirred until TLC or GC-MS analysis indicates complete consumption of the starting halide.

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the biaryl product.

Conclusion

The synthesis of this compound is a straightforward yet powerful example of modern synthetic organic chemistry. By leveraging the inherent reactivity of the benzo[b]thiophene core, a highly valuable and versatile building block can be prepared efficiently. The key transformation—a directed lithiation followed by borylation—is a testament to the precision possible with organometallic reagents. The resulting boronic acid serves as a gateway to a vast chemical space, enabling the construction of complex molecules for pharmaceutical and materials science applications through robust methods like the Suzuki-Miyaura cross-coupling.

References

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  • Various Authors. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. Available from [Link]

  • ResearchGate. (n.d.). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. Request PDF. Retrieved from [Link]

  • Zaidlewicz, M., & Krzeminski, M. (n.d.). The synthesis and chemistry of trialkylboranes. Houben–Weyl, Vol. 13/3a.
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  • PubMed. (n.d.). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC, NIH. Retrieved from [Link]

  • Cusabio. (n.d.). 6-Methylbenzo[b]thiophene-2-boronicacid. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki coupling reaction of various alkyl bromide with methylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PMC, PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819449A - Preparation method for 2-bromothiophene.
  • Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

  • An article on Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid. (n.d.). A Powerful Synthetic Tool.
  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • García, D., Foubelo, F., & Yus, M. (2009). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. HETEROCYCLES, 77(2), 991.
  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (6-Methoxybenzo[b]thiophen-2-yl)boronicacid. Retrieved from [Link]

  • PubChem, NIH. (n.d.). 2-Methylbenzo(b)thiophene. Retrieved from [Link]

  • Lead Sciences. (n.d.). 6-Methylbenzo[b]thiophene. Retrieved from [Link]

Sources

NMR spectrum of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectrum of (6-Methylbenzo[b]thiophen-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It addresses the common challenges associated with NMR analysis of boronic acids, offers field-proven protocols for sample preparation, and presents a detailed interpretation of the spectral data, grounded in the principles of chemical structure and magnetic resonance.

Introduction: The Significance of this compound

The benzothiophene scaffold is a prominent heterocycle in numerous biologically active compounds and functional organic materials.[1] Boronic acids, in turn, are indispensable reagents in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] this compound, with CAS number 820240-91-3 and molecular formula C₉H₉BO₂S, merges these two important chemical motifs.[3] Its utility as a precursor for Потенциал inhibitors of enzymes such as phosphodiesterase 4 (PDE4) and in the synthesis of complex molecular architectures underscores the need for rigorous characterization.[4]

This guide is designed to serve as a practical resource for scientists, providing not just spectral data, but the strategic thinking behind acquiring and interpreting a clean, informative NMR spectrum for this specific molecule.

Overcoming the Primary Challenge: Boroxine Formation

A significant hurdle in the NMR analysis of aryl boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides (trimers). This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals, complex overlapping multiplets, or even two distinct sets of peaks in the NMR spectrum, making interpretation difficult and unreliable.[5]

The key to obtaining a clean, monomeric spectrum is to choose a solvent system that disrupts the boroxine equilibrium.

Recommended Solvents:
  • Methanol-d₄ (CD₃OD): This is often the solvent of choice. The methanol actively participates in an exchange with the boronic acid hydroxyl groups and the boroxine, breaking the B-O-B bonds of the trimer to favor the monomeric boronic acid or its methyl ester. A drawback is that the B(OH)₂ proton signal will be lost due to rapid exchange with the solvent's deuterons.[5]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is another excellent choice. As a highly polar, coordinating solvent, it effectively solvates the boronic acid and disrupts the oligomerization. A key advantage of DMSO-d₆ is that the B(OH)₂ protons are often observable as a broad singlet, which can be confirmed by a D₂O exchange experiment.[5][6]

For the purposes of this guide, we will present the predicted spectra in DMSO-d₆, as it allows for the observation of all protons.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

A self-validating protocol is crucial for ensuring the integrity of the NMR data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

    • Cap the tube and gently warm the sample (e.g., with a heat gun on a low setting) and vortex or sonicate until the solid is completely dissolved. Complete dissolution is critical to break up any pre-existing boroxine trimers.

  • Instrument Setup:

    • Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Shim the instrument to achieve good line shape and resolution.

    • Reference the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

    • Reference the ¹³C spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Confirmatory Experiment (Optional but Recommended): After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the B(OH)₂ signal will confirm its assignment.

Below is a workflow diagram illustrating this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_confirm Confirmation weigh Weigh 5-10 mg of Boronic Acid add_solvent Add ~0.7 mL DMSO-d6 weigh->add_solvent dissolve Warm and Vortex/Sonicate to Dissolve add_solvent->dissolve insert_sample Insert Sample into Spectrometer dissolve->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_h1 Acquire 1H NMR lock_shim->acquire_h1 acquire_c13 Acquire 13C NMR acquire_h1->acquire_c13 add_d2o Add 1 Drop D2O acquire_h1->add_d2o Optional reaquire_h1 Re-acquire 1H NMR add_d2o->reaquire_h1

Caption: Experimental workflow for obtaining a high-quality NMR spectrum.

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on established chemical shift principles and data from analogous compounds.[7][8][9]

First, let's visualize the molecule with the standard numbering for the benzothiophene ring system.

Caption: Structure and numbering of this compound.

¹H NMR Spectrum (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the boronic acid hydroxyl protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-7~7.85s-H-7 is adjacent to the methyl group and H-5, but meta coupling is small. Expected to be a singlet or a very narrowly split doublet.
H-4~7.75dJ ≈ 8.4H-4 is ortho to H-5, resulting in a doublet. It is deshielded by the proximity to the sulfur atom.
H-3~7.65s-The proton on the thiophene ring (H-3) is typically a singlet in 2-substituted benzothiophenes.
H-5~7.25dJ ≈ 8.4H-5 is ortho to H-4, appearing as a doublet. It is shielded relative to H-4 and H-7.
B(OH)₂~8.20br s-The boronic acid protons are acidic and exchangeable, typically appearing as a broad singlet. This signal will disappear upon D₂O addition.[7]
-CH₃~2.45s-The methyl group protons will appear as a sharp singlet in the aliphatic region.
¹³C NMR Spectrum (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The carbon attached to the boron atom (C-2) may be broadened or have a lower intensity due to quadrupolar relaxation of the boron nucleus.[10]

Carbon Assignment Predicted δ (ppm) Justification
C-7a~141.0Quaternary carbon at the ring fusion, deshielded.
C-3a~139.5Quaternary carbon at the ring fusion, adjacent to the sulfur atom.
C-6~136.0Aromatic carbon bearing the methyl group.
C-3~130.0CH carbon in the thiophene ring.
C-4~125.0Aromatic CH carbon.
C-5~124.0Aromatic CH carbon.
C-7~122.0Aromatic CH carbon.
C-2Not Observed / BroadThe carbon directly attached to the boron is often not observed or is very broad due to quadrupolar broadening from the boron atom.[10]
-CH₃~21.0Methyl carbon, appearing in the aliphatic region.

Conclusion

The successful characterization of this compound by NMR spectroscopy is contingent upon a well-designed experimental approach that mitigates the effects of boroxine formation. By employing a coordinating solvent like DMSO-d₆ and following a systematic protocol, a clean and interpretable spectrum can be readily obtained. The predicted ¹H and ¹³C chemical shifts and coupling patterns detailed in this guide provide a robust framework for researchers to confidently assign their experimental data, ensuring the structural integrity and purity of this important synthetic intermediate.

References

  • San Diego State University. 11B NMR Chemical Shifts. [Online]. Available: [Link]. [Accessed: Jan. 22, 2026].

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  • Cravotto, G., et al. Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 2011.
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  • PubChem. Benzo(B)Thiophene-2-Boronic Acid. [Online]. Available: [Link]. [Accessed: Jan. 22, 2026].

Sources

Mass spectrometry of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key building block in medicinal chemistry and materials science. Boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, but their analysis presents unique challenges due to their chemical properties.[1][2][3] This document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to achieve robust and reliable characterization of this compound.

This compound (MW: 192.05 g/mol , Formula: C₉H₉BO₂S) is a polar compound with a propensity for dehydration and oligomerization, which complicates mass spectrometric analysis.[4] The primary analytical hurdle is the equilibrium between the monomeric boronic acid and its cyclic, trimeric anhydride, known as a boroxine.[5][6] This dehydration reaction can occur in solution or in the gas phase within the mass spectrometer ion source, leading to spectra that can be difficult to interpret.

Furthermore, the Lewis acidic nature of the boron atom facilitates the formation of various adducts with solvents or mobile phase additives. A successful analytical strategy must therefore aim to either control these transformations or, at a minimum, predict and correctly identify the resulting ionic species. Electrospray ionization (ESI) is a particularly effective "soft ionization" technique that minimizes in-source fragmentation, making it ideal for studying these labile molecules.[7][8]

Foundational Analysis: Sample Preparation & Chromatography

The quality of mass spectrometry data is fundamentally dependent on the upstream sample preparation and chromatographic separation. The goal is to deliver a clean, well-resolved analyte to the ion source in a compatible solvent system.

Solvent Selection and Sample Stability

The choice of solvent is critical for preventing premature dehydration to the boroxine.

  • Rationale: Aprotic solvents can favor the boroxine form, while protic solvents like methanol and water can help maintain the monomeric state through hydrogen bonding. However, aqueous stability can be a concern for some boronic acids.[9]

  • Recommendation: For direct infusion or LC-MS, a starting solvent system of 1:1 acetonitrile:water or 1:1 methanol:water is recommended.[10] Samples should be prepared fresh to minimize the formation of degradation products or oligomers. For a typical analysis, a stock solution is prepared at 1 mg/mL in methanol, then diluted to a working concentration of 1-10 µg/mL in the initial mobile phase.[10]

Liquid Chromatography (LC) Protocol for High-Fidelity Separation

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing this compound, as it separates the analyte from impurities and non-volatile salts while enabling controlled ionization.

Experimental Protocol: Reversed-Phase LC-MS

  • Instrumentation: An Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[11]

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a robust starting point.[11] The use of columns with advanced surface technologies can mitigate interactions between the boronic acid and metal surfaces in the column and system.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Causality: Ammonium acetate serves as a volatile buffer, promoting good chromatographic peak shape and efficient ionization in both positive and negative ESI modes without fouling the mass spectrometer.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Self-Validation: A blank injection (mobile phase only) should be run between samples to ensure no carryover of this potentially adsorptive analyte.

Core Analysis: Mass Spectrometry

The ionization and fragmentation behavior of this compound is key to its unambiguous identification. High-resolution mass spectrometry (HRMS) is strongly recommended to confirm elemental compositions.[12]

Ionization: Electrospray Ionization (ESI)

ESI is the technique of choice due to its gentle nature, which preserves the molecular integrity of the analyte.[8] Analysis can be performed in both positive and negative ion modes, as each provides complementary information.

  • Negative Ion Mode [M-H]⁻: This mode is often highly sensitive for boronic acids.[13] The boronic acid moiety is sufficiently acidic to be deprotonated, but more commonly, it forms adducts with anions in the mobile phase, such as acetate [M+CH₃COO]⁻ or formate [M+HCOO]⁻. Another common species is the [M+OH]⁻ adduct, which can be thought of as the boronate anion.

  • Positive Ion Mode [M+H]⁺: Protonation is less favorable for the acidic boronic acid group. However, the benzothiophene ring system can be protonated. Adducts with cations like sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ are frequently observed and can be used for confirmation.

Optimized ESI-MS Parameters:

ParameterRecommended SettingRationale
Ionization ModeNegative & Positive ESITo observe complementary ionic species for confident identification.
Capillary Voltage3.0 kV (Negative), 3.5 kV (Positive)Optimized for stable spray and efficient ion formation.
Sheath Gas Flow35 (arbitrary units)To assist in nebulization and desolvation.
Aux Gas Flow10 (arbitrary units)To further aid desolvation of solvent droplets.
Gas Temperature300 °CTo ensure complete desolvation without inducing thermal degradation.
Mass Rangem/z 100-1000To cover the monomer, potential dimers, and the boroxine trimer.
Expected Ions and Data Interpretation

A key aspect of analyzing boronic acids is recognizing the pattern of potential ions in the full-scan mass spectrum.

Table 1: Theoretical m/z Values for Expected Ions of this compound

Ion SpeciesFormulaAdduct/LossTheoretical Monoisotopic m/z
Positive Mode
[M+H]⁺C₉H₁₀BO₂S⁺Protonated Molecule193.0488
[M+Na]⁺C₉H₉BO₂SNa⁺Sodium Adduct215.0308
[M+NH₄]⁺C₉H₁₃BO₂SN⁺Ammonium Adduct210.0754
Negative Mode
[M-H]⁻C₉H₈BO₂S⁻Deprotonated Molecule191.0343
[M+OH]⁻C₉H₁₀BO₃S⁻Hydroxide Adduct209.0448
[M+CH₃COO]⁻C₁₁H₁₂BO₄S⁻Acetate Adduct251.0557
Oligomers
[M₃-3H₂O-H]⁻C₂₇H₂₀B₃O₃S₃⁻Deprotonated Boroxine521.0827

Note: Boroxine formation involves the condensation of three boronic acid molecules with the loss of three water molecules.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion and analyzing its product ions. The fragmentation of the benzothiophene core often involves characteristic losses.[14][15]

Predicted Fragmentation Pathway for [M-H]⁻ (m/z 191.03)

When the deprotonated molecule is subjected to collision-induced dissociation (CID), the primary fragmentation is expected to involve the boronic acid group and the stable aromatic system.

  • Loss of H₂O: A common initial loss from boronate-type anions.

  • Cleavage of the C-B bond: This is a characteristic fragmentation for arylboronic acids, leading to the formation of a stable aryl anion.

  • Ring Fragmentation: At higher collision energies, the benzo[b]thiophene ring system itself may fragment.

Visualizing the Analytical Process

Diagrams provide a clear visual summary of the experimental workflow and the underlying chemical transformations.

Diagram 1: LC-MS Workflow This diagram illustrates the logical flow from sample receipt to final data analysis, ensuring a systematic and reproducible approach.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Sample Receipt (Solid Compound) Dissolution 2. Dissolution (1 mg/mL in MeOH) Sample->Dissolution Dilution 3. Dilution to 10 µg/mL (in initial mobile phase) Dissolution->Dilution LC 4. LC Separation (C18 Column) Dilution->LC ESI 5. Ionization (Negative/Positive ESI) LC->ESI MS 6. MS Analysis (Full Scan & MS/MS) ESI->MS Interpretation 7. Data Review (Identify M, M-H, Adducts, Boroxine) MS->Interpretation Confirmation 8. Structural Confirmation (Fragmentation Analysis) Interpretation->Confirmation

Caption: Standard workflow for the LC-MS analysis of boronic acids.

Diagram 2: Proposed MS/MS Fragmentation This diagram visualizes the expected fragmentation cascade for the deprotonated molecule, aiding in the structural elucidation from MS/MS data.

Fragmentation_Pathway parent Precursor Ion [M-H]⁻ m/z 191.03 frag1 Loss of H₂O m/z 173.02 parent->frag1 - H₂O frag2 Loss of BO₂H₂ (C-B Cleavage) m/z 147.03 parent->frag2 - H₃BO₂ frag3 Further Fragmentation (e.g., loss of CS) m/z 103.02 frag2->frag3 - CS

Caption: Proposed fragmentation of this compound.

Conclusion and Best Practices

The successful mass spectrometric analysis of this compound hinges on a methodical approach that anticipates and controls its unique chemical behavior. By employing a well-designed LC-MS method with electrospray ionization, researchers can confidently identify the compound and its related species. Key to this success is the recognition of potential adducts and the characteristic boroxine trimer. Tandem MS/MS provides an orthogonal layer of confirmation through structural analysis of fragmentation patterns. This guide provides the foundational protocols and interpretive framework necessary for drug development professionals and scientists to achieve accurate and reliable characterization of this important chemical entity.

References

  • Thota, S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7851-7858. Available at: [Link]

  • B'Hymer, C., & Day, C. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • Edwards, R. L., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

  • St. Hilaire, P. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(10), 3745–3752. Available at: [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 127-142. Available at: [Link]

  • McCarthy, S., et al. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Roy, D., et al. (2006). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 17(2), 247-56. Available at: [Link]

  • Heidmann, T., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A, 1217(20), 3351-7. Available at: [Link]

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  • Mintas, M., et al. (1989). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Journal of Heterocyclic Chemistry, 26(6), 1879-1883. Available at: [Link]

  • PubChem. 5-Methylbenzo[b]thiophene-2-boronic acid. National Center for Biotechnology Information. Available at: [Link]

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A Comprehensive Technical Guide to the Stability and Storage of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of a Key Building Block

(6-Methylbenzo[b]thiophen-2-yl)boronic acid is a vital reagent in contemporary organic synthesis, particularly valued in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. Its utility in the synthesis of pharmacologically active compounds and advanced materials is well-documented. However, the successful application of this boronic acid is intrinsically linked to its stability. As with many organoboron compounds, its reactivity is a double-edged sword, rendering it susceptible to degradation pathways that can compromise experimental outcomes and the integrity of resulting products.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. We will delve into the chemical principles underpinning its degradation, offer field-proven storage and handling protocols, and present detailed methodologies for assessing its stability, ensuring the reliability and reproducibility of your research.

I. The Chemical Landscape: Understanding the Inherent Instabilities of Arylboronic Acids

The stability of this compound is primarily influenced by the inherent reactivity of the boronic acid functional group. Two principal degradation pathways are of concern: dehydration to form boroxines and oxidative decomposition.

Dehydration and Boroxine Formation: A Reversible Equilibrium

Arylboronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and its corresponding boroxine is influenced by the presence of water.

G cluster_0 Dehydration to Boroxine 3_BA 3 x this compound Boroxine (6-Methylbenzo[b]thiophen-2-yl)boroxine 3_BA->Boroxine - 3 H₂O Boroxine->3_BA + 3 H₂O 3_H2O 3 x H₂O

Figure 1: Reversible dehydration of this compound to its boroxine.

The formation of boroxines can affect the solubility and reactivity of the boronic acid. While often readily converted back to the monomeric acid in the presence of water or in protic solvents during a reaction, the presence of significant amounts of boroxine in the starting material can lead to inconsistencies in stoichiometry and reaction kinetics.

Oxidative Degradation: An Irreversible Pathway

A more detrimental and irreversible degradation pathway for boronic acids is oxidation. The boron-carbon bond is susceptible to cleavage by oxidizing agents, leading to the formation of the corresponding phenol and boric acid. This process, known as protodeboronation, can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.

G cluster_1 Oxidative Degradation BA This compound Oxidant [O] Products 6-Methylbenzo[b]thiophen-2-ol + B(OH)₃ BA->Products Oxidation

Figure 2: Irreversible oxidative degradation of this compound.

The presence of the electron-rich benzothiophene ring system may influence the susceptibility of the C-B bond to oxidation. This degradation is a critical concern as it consumes the active reagent and introduces impurities that can complicate purification and potentially interfere with subsequent reactions.

II. Prudent Storage and Handling: Preserving the Integrity of Your Reagent

Based on the inherent instabilities, a stringent storage and handling protocol is paramount to ensure the long-term viability of this compound.

Recommended Storage Conditions

The primary objectives of proper storage are to minimize exposure to moisture, oxygen, light, and elevated temperatures.

ParameterRecommendationRationale
Temperature Short-term (1-2 weeks): 4°C. Long-term (months): -20°C to -80°C.[1]Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and boroxine formation.
Container Tightly sealed, opaque container.Prevents the ingress of moisture and air, and protects the compound from light-induced degradation.[2]
Moisture Keep in a dry place.[2]Prevents hydrolysis and the formation of boroxines.

Field Insight: While refrigeration is a common practice, for long-term storage, freezing at -20°C or below is highly recommended. It is also advisable to aliquot the compound upon receipt into smaller, single-use quantities to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.[1]

Safe Handling Practices

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) is essential.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.[2]

  • Personal Protective Equipment:

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • A lab coat is mandatory.

    • For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

  • Handling Procedure:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

    • Weigh out the required amount quickly and efficiently, minimizing the time the container is open.

    • If possible, handle the solid in a glove box under an inert atmosphere.

    • After use, purge the container with an inert gas before sealing tightly.

III. Stability Assessment: A Framework for Quality Control

Regularly assessing the stability of this compound is crucial, especially for long-term storage or when using older batches. A combination of chromatographic and spectroscopic techniques provides a comprehensive picture of the compound's integrity.

Analytical Techniques for Stability Monitoring
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for quantifying the purity of the boronic acid and detecting non-volatile degradation products. A stability-indicating method should be developed that can resolve the parent compound from its potential degradants, such as the corresponding phenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides valuable information on the structural integrity of the molecule. The appearance of new aromatic signals or changes in the integration of existing peaks can indicate degradation.

    • ¹¹B NMR: This technique is particularly useful for observing the equilibrium between the boronic acid (trigonal, sp²) and its boronate esters or tetrahedral boronate complexes.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

G cluster_0 Forced Degradation Workflow start Sample of this compound stress Expose to Stress Conditions (Thermal, Photolytic, Hydrolytic, Oxidative) start->stress analysis Analyze by HPLC and NMR stress->analysis evaluation Identify Degradants and Quantify Purity analysis->evaluation outcome Establish Degradation Profile and Validate Analytical Method evaluation->outcome

Figure 3: Workflow for forced degradation studies.

Protocol 1: Thermal Stability Assessment

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into several clear glass vials.

  • Stress Conditions: Place the vials in a calibrated oven at an elevated temperature (e.g., 60°C). Include a control sample stored at the recommended long-term storage condition (-20°C).

  • Time Points: Withdraw vials at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Visually inspect the samples for any change in color or physical state.

    • Prepare solutions of the stressed and control samples in a suitable solvent (e.g., acetonitrile/water) and analyze by a validated HPLC-UV method.

    • Acquire ¹H NMR spectra of the samples to identify any structural changes.

  • Data Evaluation: Quantify the percentage of the parent compound remaining and the formation of any degradation products over time.

Protocol 2: Photostability Assessment (as per ICH Q1B guidelines) [5][6]

  • Sample Preparation: Spread a thin layer of the boronic acid (approx. 1-2 mm) on a chemically inert, transparent dish. Prepare a "dark control" by wrapping an identical sample in aluminum foil.

  • Stress Conditions: Expose the samples to a light source that provides both visible and UV output, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV and ¹H NMR as described in the thermal stability protocol.

  • Data Evaluation: Compare the chromatograms and spectra of the exposed and control samples to determine the extent of photodegradation.

Protocol 3: Hydrolytic Stability (Effect of pH)

  • Sample Preparation: Prepare solutions of the boronic acid (e.g., 1 mg/mL) in a series of aqueous buffers with varying pH values (e.g., pH 2, 7, and 9).

  • Stress Conditions: Store the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Sample the solutions at various time points (e.g., 0, 8, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC-UV to monitor the disappearance of the parent compound.

  • Data Evaluation: Determine the degradation rate at each pH to understand the compound's susceptibility to acid- and base-catalyzed hydrolysis.

IV. Conclusion: A Proactive Approach to Ensuring Quality

The stability of this compound is a critical parameter that directly impacts its performance in synthetic applications. A thorough understanding of its degradation pathways—primarily dehydration to boroxines and oxidative decomposition—is the foundation for implementing effective storage and handling strategies. By adhering to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent.

Furthermore, the implementation of a robust stability testing program, including forced degradation studies, provides a framework for quality control and ensures the reliability of experimental data. The protocols outlined in this guide serve as a starting point for establishing in-house procedures tailored to your specific research needs. By taking a proactive approach to the stability and storage of this compound, scientists can mitigate risks, improve experimental reproducibility, and ultimately accelerate the pace of discovery and development.

References

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. Available at: [Link]

  • PAHO, Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Thermo Fisher Scientific, Safety Data Sheet for Benzo[b]thiophene-2-boronic acid.
  • Cusabio, 6-Methylbenzo[b]thiophene-2-boronicacid Product Page.
  • FDA, Stability Testing of New Drug Substances and Products, 1996. Available at: [Link]

  • TCI Chemicals, Safety Data Sheet for Benzo[b]thiophene-2-boronic Acid.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

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Solubility of (6-Methylbenzo[b]thiophen-2-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (6-Methylbenzo[b]thiophen-2-yl)boronic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of this compound, a crucial reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Synthetic Utility of this compound

This compound is a specialized organoboron compound. Its rigid, heterocyclic benzothiophene core is a privileged scaffold found in numerous pharmacologically active molecules and advanced materials. The true synthetic power of this molecule is unlocked through its boronic acid functional group, which makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The ability to form carbon-carbon bonds with high efficiency and functional group tolerance has cemented the role of arylboronic acids in the rapid assembly of complex molecular architectures.

However, the success of any chemical transformation hinges on the fundamental property of solubility. A reagent must dissolve in a reaction medium to participate effectively in the catalytic cycle. Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical prerequisite for reaction optimization, yield maximization, and efficient purification. This guide elucidates the factors governing its solubility and provides a framework for selecting appropriate solvent systems.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. While specific experimental data for the 6-methyl derivative is not extensively published, we can infer its characteristics from the well-documented parent compound, Benzo[b]thiophen-2-ylboronic acid, and related structures.

PropertyValueSource
Molecular Formula C₉H₉BO₂SPubChem[2]
Molecular Weight 192.05 g/mol PubChem[2]
Appearance White to off-white powderChemicalBook[3]
Melting Point 254-256 °C (for Benzo[b]thiophen-2-ylboronic acid)ChemicalBook[3]
Water Solubility Insoluble / Poorly solubleChemicalBook[3], Guidechem[4]
Predicted pKa 6.99 ± 0.30 (for Benzo[b]thiophen-2-ylboronic acid)ChemicalBook[3]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

The Science of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means that substances with similar intermolecular forces are likely to be miscible. The structure of this compound presents a duality of characteristics:

  • The Aromatic Core: The fused benzothiophene ring system is large, planar, and nonpolar. This region of the molecule will preferentially interact with nonpolar or moderately polar solvents through van der Waals forces. The addition of a methyl group at the 6-position slightly increases its lipophilicity (hydrophobicity) compared to the unsubstituted parent compound.

  • The Boronic Acid Group (-B(OH)₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor. This allows for strong interactions with polar protic and aprotic solvents.

A significant complicating factor for boronic acids is their tendency to undergo dehydration, especially upon heating or under vacuum, to form a cyclic anhydride known as a boroxine.[6] These boroxines have substantially different polarity and solubility profiles than the parent acid, which can sometimes lead to inconsistent experimental results if the reagent is not handled properly.[6]

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular structure and data from analogous compounds like phenylboronic acid, the following table summarizes the predicted solubility of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent effectively solvate the polar boronic acid group. The parent compound is confirmed to be soluble in THF and DMSO.[3][4]
Ethers Diethyl ether, 1,4-DioxaneModerate to High The ether oxygen can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups. Phenylboronic acid shows high solubility in ethers.[7][8]
Ketones Acetone, 3-PentanoneModerate to High Similar to ethers, the carbonyl oxygen is an effective hydrogen bond acceptor. Phenylboronic acid is highly soluble in ketones.[7][8]
Alcohols Methanol, EthanolModerate As polar protic solvents, alcohols can engage in hydrogen bonding. However, the large nonpolar benzothiophene core may limit very high solubility.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate These solvents are weakly polar. While they can solvate the aromatic ring, they are poor hydrogen bond partners for the boronic acid group. Phenylboronic acid has moderate solubility in chloroform.[7][8]
Aromatic Hydrocarbons Toluene, BenzeneLow These nonpolar solvents can interact favorably with the benzothiophene ring via π-stacking but cannot effectively solvate the highly polar boronic acid moiety.
Aliphatic Hydrocarbons Hexane, CyclohexaneInsoluble The large mismatch in polarity between the solute and these nonpolar solvents prevents dissolution. Phenylboronic acid has very low solubility in hydrocarbons.[7][8]

Practical Relevance: Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent is a critical parameter for a successful Suzuki-Miyaura reaction. The ideal solvent system must not only dissolve the this compound but also the coupling partner (typically an aryl halide) and the palladium catalyst complex. Furthermore, the solvent plays a direct role in the catalytic cycle, influencing rates of oxidative addition, transmetalation, and reductive elimination.

Commonly, a mixture of solvents is employed, such as Toluene/Ethanol/Water or Dioxane/Water .

  • The Organic Component (Toluene, Dioxane, THF): Its primary role is to dissolve the organic coupling partners and the catalyst.

  • The Aqueous Component (Water): Often essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) required to activate the boronic acid for transmetalation.

  • The Co-Solvent (Ethanol): Helps to homogenize the organic and aqueous phases, creating a single phase or a fine emulsion where the reaction can proceed efficiently at the interface.

// Nodes Reagents [label="Reactants:\nthis compound\n+\nAryl Halide (Ar-X)\n+\nBase (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent System\n(e.g., Toluene/H₂O, THF)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FEF7E0", fontcolor="#B36000"]; ReactionVessel [label="Reaction Mixture\n(Heating & Stirring)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Organic Extraction", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Product [label="Final Product\n(Ar-Ar')", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagents -> ReactionVessel; Solvent -> ReactionVessel; Catalyst -> ReactionVessel; ReactionVessel -> Workup [label="Reaction\nCompletion"]; Workup -> Purification; Purification -> Product; } } Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid boronic acid to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vials and allow the solid to settle. For fine suspensions, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine its concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

// Nodes A [label="1. Add Excess Solid\nto Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Equilibrate\n(Shaker, 24-48h, 25°C)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; C [label="3. Centrifuge\nto Pellet Solid", fillcolor="#FEF7E0", fontcolor="#B36000"]; D [label="4. Filter Supernatant\n(0.22 µm Syringe Filter)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; E [label="5. Dilute Sample\nAccurately", fillcolor="#FCE8E6", fontcolor="#C5221F"]; F [label="6. Quantify\n(HPLC or UV-Vis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } } Caption: Experimental workflow for determining solubility via the shake-flask method.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.[2][9][10]

  • Eye Irritation: Causes serious eye irritation.[2][9][10]

  • Respiratory Irritation: May cause respiratory irritation.[2][9]

  • Acute Oral Toxicity: Harmful if swallowed.[2][9]

Recommended Handling Procedures:

  • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]

  • Avoid generating dust during weighing and transfer.

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term stability and to prevent dehydration to the boroxine, storage in a freezer under an inert atmosphere is recommended.[3]

Conclusion

This compound exhibits a solubility profile dominated by the polarity of its boronic acid group and the nonpolar nature of its large aromatic system. It is highly soluble in polar aprotic solvents like THF and DMSO, moderately soluble in ethers and alcohols, and poorly soluble in nonpolar hydrocarbon solvents. This understanding is paramount for its successful application in organic synthesis, particularly for designing robust and high-yielding Suzuki-Miyaura cross-coupling reactions. By combining this theoretical knowledge with rigorous experimental validation and adherence to safety protocols, researchers can fully exploit the synthetic potential of this valuable chemical building block.

References

  • American Chemical Society. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylbenzo[b]thiophene-2-boronic acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Solubility of investigated compounds in water. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzo(B)Thiophene-2-Boronic Acid. PubChem Compound Database. [Link]

  • Thompson Rivers University. (2023). Solubility of Organic Compounds. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Mansoura University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LinkedIn. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

  • The Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

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The Subtle Influence: An In-depth Technical Guide to the Electronic Effects of the 6-Methyl Group on the Benzothiophene Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electronic effects imparted by a 6-methyl substituent on the benzothiophene core, a crucial heterocyclic scaffold in medicinal chemistry and materials science. By examining the interplay of inductive and hyperconjugative effects, this document elucidates the nuanced changes in electron density, reactivity, and spectroscopic properties that are vital for the rational design of novel benzothiophene-based compounds.

Introduction: The Significance of Substituent Effects in Benzothiophene Chemistry

Benzothiophene, a bicyclic aromatic heterocycle, is a privileged structure found in numerous pharmaceuticals and organic electronic materials.[1][2] Its chemical behavior and biological activity are profoundly influenced by the nature and position of substituents on the ring system. Understanding these substituent effects is paramount for medicinal chemists and material scientists aiming to fine-tune the properties of benzothiophene derivatives for specific applications.

The 6-position of the benzothiophene ring is part of the fused benzene ring and is electronically distinct from positions on the thiophene moiety. Substituents at this position can modulate the electronic character of the entire bicyclic system, influencing its reactivity towards electrophiles and its interaction with biological targets. The methyl group, while seemingly simple, exerts a combination of electronic effects that can subtly but significantly alter the properties of the benzothiophene core.

This guide will dissect the electronic contributions of the 6-methyl group through an examination of its impact on the electron density distribution, spectroscopic signatures, and chemical reactivity of the benzothiophene ring.

Fundamental Electronic Effects of the Methyl Group

The methyl group influences the electronic environment of an aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The methyl group is weakly electron-donating through the sigma bond network. This inductive effect increases the electron density of the attached aromatic ring.

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This resonance-like effect also results in an overall donation of electron density to the ring, particularly at the ortho and para positions relative to the substituent.

In the context of 6-methylbenzothiophene, these electron-donating effects are expected to increase the electron density of the benzene portion of the bicyclic system, which in turn influences the thiophene ring.

Probing the Electronic Landscape: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.

  • ¹H NMR: The electron-donating nature of the 6-methyl group is expected to cause a slight upfield shift (lower ppm) of the aromatic protons on the benzene ring (H4, H5, and H7) compared to unsubstituted benzothiophene. The protons on the thiophene ring (H2 and H3) would experience a lesser, indirect effect. The methyl protons themselves would appear as a singlet in the typical alkyl region. For comparison, the ¹H NMR spectrum of the related compound, 6-methylbenzo[b]thiophene 1,1-dioxide, shows the methyl protons as a singlet at 2.44 ppm.[3]

  • ¹³C NMR: The carbon atoms of the benzene ring, particularly C6, C5, and C7, are expected to show an upfield shift in the ¹³C NMR spectrum due to the increased electron density from the methyl group. The effect on the thiophene ring carbons (C2 and C3) would be less pronounced.

Infrared (IR) Spectroscopy

The vibrational frequencies of bonds in a molecule are influenced by their electronic environment.

  • C-H Stretching: The aromatic C-H stretching vibrations of the benzene ring are typically observed in the 3100-3000 cm⁻¹ region. The methyl group will introduce aliphatic C-H stretching vibrations around 2940 cm⁻¹.[4]

  • C=C Stretching: The aromatic C=C stretching vibrations of the benzothiophene ring, usually found in the 1600-1450 cm⁻¹ region, may show subtle shifts in frequency and intensity due to the electronic perturbation of the methyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.

  • π → π Transitions:* Benzothiophene exhibits characteristic absorption bands corresponding to π → π* transitions. The electron-donating 6-methyl group is expected to cause a small bathochromic (red) shift in the absorption maxima (λmax) compared to the parent benzothiophene. This is because the methyl group raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.[5] For comparison, benzothiophene itself shows absorption bands above 250 nm.[6]

Reactivity Modulation: The 6-Methyl Group's Influence on Chemical Reactions

The electronic effects of the 6-methyl group have a direct impact on the reactivity of the benzothiophene ring, particularly in electrophilic substitution reactions.

Electrophilic Aromatic Substitution

The electron-donating nature of the 6-methyl group activates the benzothiophene ring towards electrophilic attack, making it more reactive than the unsubstituted parent compound. The directing effect of substituents on the benzothiophene ring is complex, with substitution possible on both the benzene and thiophene rings.

  • Regioselectivity: In general, electrophilic substitution on benzothiophene preferentially occurs at the 3-position, followed by the 2-position of the thiophene ring. However, the presence of an activating group on the benzene ring can influence the site of attack. Studies on substituted benzothiophenes, such as 4-methoxybenzothiophene, have shown that electrophilic substitution can be directed to the 7-position. For 6-methylbenzothiophene, the activating methyl group would be expected to enhance the nucleophilicity of the entire aromatic system. While the 3-position remains a likely site of attack, substitution at the 7-position (ortho to the methyl group) is also a strong possibility due to the combined activating effects of the methyl group and the sulfur atom.

The following diagram illustrates the general mechanism for electrophilic aromatic substitution on an aromatic ring.

G A Aromatic Ring (Benzothiophene) I Arenium Ion Intermediate A->I Attack by π-electrons E Electrophile (E+) E->I P Substituted Product I->P Deprotonation H H+ I->H

Caption: General mechanism of electrophilic aromatic substitution.

Oxidation and Reduction

The reactivity of the sulfur atom and the aromatic rings towards oxidation and reduction can also be influenced by the 6-methyl group.

  • Oxidation: The sulfur atom in benzothiophene can be oxidized to the corresponding sulfoxide and sulfone. The electron-donating methyl group may slightly increase the electron density on the sulfur atom, potentially making it more susceptible to oxidation. Oxidation of benzothiophene with reagents like m-chloroperoxybenzoic acid (mCPBA) yields the 1,1-dioxide.[1]

  • Reduction: Catalytic hydrogenation of benzothiophene can lead to the saturation of the thiophene ring. The electronic influence of the 6-methyl group on this process is likely to be minor.

Quantifying the Electronic Effect: The Hammett Equation

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7] The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

While specific Hammett constants for substituents on the benzothiophene ring are not widely tabulated, we can use the values for substituted benzenes as an approximation. The σp value for a methyl group is -0.17, and the σm value is -0.07.[7] These negative values confirm the electron-donating character of the methyl group. For the 6-position on benzothiophene, which is analogous to a meta- or para-like position depending on the reaction site, a negative σ value is expected, indicating an activating effect.

Synthesis of 6-Methylbenzothiophene and Derivatives

The synthesis of 6-methylbenzothiophene can be achieved through various established methods for constructing the benzothiophene core. One common approach involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization. For instance, 6-substituted benzo[b]thiophenes can be synthesized via the electrophilic cyclization of o-alkynyl thioanisoles.[2]

A general synthetic workflow is outlined below:

G SM Starting Materials (e.g., substituted thiophenol) INT Intermediate SM->INT Reaction with electrophile CYC Cyclization INT->CYC Intramolecular reaction P 6-Methylbenzothiophene CYC->P

Caption: General synthetic workflow for benzothiophene synthesis.

Implications for Drug Development and Materials Science

The electronic modifications induced by the 6-methyl group can have significant consequences for the application of benzothiophene derivatives.

  • Drug Development: In medicinal chemistry, the increased electron density in the benzothiophene ring can enhance π-π stacking interactions with aromatic residues in protein binding pockets. The methyl group itself can participate in hydrophobic interactions. These subtle changes can modulate the binding affinity and selectivity of a drug candidate. Furthermore, the electronic effects can influence the metabolic stability of the compound.

  • Materials Science: In the field of organic electronics, the electronic properties of benzothiophene-based materials are critical. The electron-donating 6-methyl group can raise the HOMO level of the molecule, which can be beneficial for tuning the energy levels for efficient charge injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

The 6-methyl group, despite its simplicity, exerts a tangible electronic influence on the benzothiophene ring system. Through a combination of inductive and hyperconjugative effects, it acts as a weak electron-donating group, thereby increasing the electron density of the aromatic core. This perturbation manifests in subtle but predictable changes in the spectroscopic properties of the molecule and leads to an activation of the ring towards electrophilic substitution. A thorough understanding of these electronic effects is indispensable for the rational design and development of novel benzothiophene-based compounds with tailored properties for applications in medicine and materials science. Further detailed experimental and computational studies on 6-methylbenzothiophene are warranted to provide a more quantitative understanding of its electronic landscape.

References

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Clarke, K., Scrowston, R. M., & Sutton, T. M. (1973). Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 623.
  • Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Perspective toward Designing of 5-Methylbenzo [1,2-b:3,4-b′:6,5-b″] trithiophene-Based Nonlinear Optical Compounds with Extended Acceptors. (2023). ACS Omega.
  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acryl
  • Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. (n.d.). PubMed. Retrieved from [Link]

  • Thiophene Oxidation and Reduction Chemistry. (2014).
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing.
  • Benzo[b]thiophene-2-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Vibrational assignments and electronic structure calculations for 6‐thioguanine. (2009). Journal of Raman Spectroscopy.
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  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

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The Rising Star of Medicinal Chemistry: A Technical Guide to (6-Methylbenzo[b]thiophen-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Building Block for Novel Drug Candidates

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Among the privileged scaffolds in medicinal chemistry, the benzothiophene core has consistently demonstrated a remarkable breadth of biological activities.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, focuses on a particularly promising derivative: (6-Methylbenzo[b]thiophen-2-yl)boronic acid. We will explore its intrinsic chemical attributes, its pivotal role in the construction of complex bioactive molecules, and provide practical insights into its application, particularly in the realm of oncology.

The Benzothiophene Scaffold: A Foundation of Therapeutic Promise

The benzo[b]thiophene moiety, a bicyclic system comprising a fused benzene and thiophene ring, is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have been successfully developed into drugs for a range of indications, showcasing its versatility as a pharmacophore.[3] The structural rigidity and lipophilic nature of the benzothiophene core, coupled with its capacity for diverse functionalization, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have exhibited a wide spectrum of biological activities, including but not limited to:

  • Anticancer: Acting as tubulin polymerization inhibitors and kinase inhibitors.[2][4]

  • Antimicrobial: Showing efficacy against various bacterial and fungal strains.

  • Anti-inflammatory: Modulating inflammatory pathways.

  • CNS-active: Demonstrating potential in treating neurological disorders.

The introduction of a methyl group at the 6-position of the benzothiophene ring can significantly influence the molecule's metabolic stability and binding interactions with biological targets, making the 6-methyl derivative a strategic choice for medicinal chemists.

This compound: A Versatile Synthetic Handle

The true synthetic power of this compound lies in its boronic acid functional group. Boronic acids are exceptionally useful reagents in organic synthesis, most notably for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction allows for the formation of carbon-carbon bonds between the benzothiophene core and a variety of aryl or heteroaryl halides, providing a direct and efficient route to a vast chemical space of novel compounds.[7][8][9]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₉H₉BO₂S
Molecular Weight 192.04 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like THF and DMSO; poorly soluble in water.

Note: Data sourced from publicly available chemical databases.

The stability and ease of handling of boronic acids, in comparison to other organometallic reagents, make them highly attractive for use in complex synthetic campaigns, including those in automated and high-throughput settings.

Application in Anticancer Drug Discovery: A Focus on Tubulin Polymerization Inhibitors

A significant area of application for benzothiophene derivatives is in the development of anticancer agents that target tubulin.[2][4][10] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

While a direct synthesis of a named clinical candidate starting from this compound is not yet prominently featured in publicly accessible literature, the synthesis of structurally related 2-aryl-6-substituted-benzo[b]thiophenes as potent tubulin polymerization inhibitors provides a strong rationale for its potential.

General Synthetic Strategy

The general approach to synthesizing 2-aryl-6-methylbenzo[b]thiophenes involves the Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide.

G Boronic_Acid This compound Reaction_Vessel Suzuki-Miyaura Cross-Coupling Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane, DMF/H₂O) Solvent->Reaction_Vessel Product 2-Aryl-6-methylbenzo[b]thiophene Reaction_Vessel->Product

Sources

The Advent and Evolution of Substituted Benzothiophene Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of the benzothiophene scaffold, a privileged structure in medicinal chemistry, with the versatile boronic acid functional group has given rise to a class of compounds with significant potential in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted benzothiophene boronic acids. We will explore the key synthetic strategies, from early methodologies to modern catalytic approaches, and delve into the critical role these compounds play as building blocks in the construction of complex bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted benzothiophene boronic acids in their research endeavors.

Introduction: The Convergence of Two Pharmacophores

The benzothiophene core, an aromatic heterocyclic compound, is a recurring motif in a multitude of clinically approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton .[1] Its rigid, planar structure and the presence of a sulfur atom confer unique physicochemical properties that facilitate interactions with various biological targets.[2] The benzothiophene scaffold is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

Boronic acids, first synthesized in 1860 by Edward Frankland, have emerged as indispensable tools in modern organic synthesis.[3] Their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have cemented their status as essential building blocks in medicinal chemistry.[3][4]

The strategic combination of these two powerful pharmacophores—the benzothiophene nucleus and the boronic acid moiety—has created a class of reagents with immense value in the synthesis of novel therapeutic agents. Substituted benzothiophene boronic acids serve as versatile intermediates, enabling the efficient introduction of the benzothiophene scaffold into a wide array of molecular architectures.

A Historical Perspective: The Genesis of Benzothiophene Boronic Acids

The precise moment of discovery for the first substituted benzothiophene boronic acid is not marked by a single seminal publication but rather an evolution of synthetic capabilities. The journey began with the independent development of synthetic routes to both benzothiophenes and aryl boronic acids.

Early methods for the synthesis of the benzothiophene core often involved harsh conditions, such as the oxidative cyclization of o-mercaptocinnamic acids or the acid-catalyzed cyclization of arylthiomethyl ketones.[5] These methods, while effective for producing the core structure, were often limited in scope and functional group tolerance.

The synthesis of aryl boronic acids, following Frankland's initial discovery, also underwent significant development. A pivotal advancement was the electrophilic trapping of arylmetal intermediates (generated from Grignard reagents or through lithium-halogen exchange) with borate esters.[3] This approach provided a more general and reliable route to a variety of aryl boronic acids.

The convergence of these two fields likely occurred as the demand for functionalized benzothiophenes in drug discovery grew. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provided a powerful incentive to develop methods for the synthesis of heteroaryl boronic acids, including those based on the benzothiophene scaffold. A key application that spurred the development of specifically substituted benzothiophene boronic acids was the synthesis of raloxifene, which utilizes 6-methoxybenzothiophene-2-boronic acid as a key intermediate.[6]

The Evolving Landscape of Synthesis: From Stoichiometric Reagents to Catalytic Precision

The synthetic toolbox for accessing substituted benzothiophene boronic acids has expanded dramatically over the years, moving from classical, often stoichiometric, methods to more efficient and elegant catalytic strategies.

The Workhorse Method: Lithiation-Borylation

One of the most robust and widely employed methods for the synthesis of benzothiophene boronic acids is the lithiation-borylation sequence. This approach leverages the acidity of specific protons on the benzothiophene ring or the use of a halogenated precursor to generate a nucleophilic organolithium species, which is then quenched with an electrophilic boron source.

Conceptual Workflow: Lithiation-Borylation

G cluster_start Starting Material cluster_reagents Key Reagents cluster_intermediate Intermediate cluster_product Final Product start Substituted Benzothiophene organolithium Benzothienyllithium Intermediate start->organolithium Lithiation lithiation Organolithium Reagent (e.g., n-BuLi) boron Borate Ester (e.g., Triisopropyl borate) product Benzothiophene Boronic Acid organolithium->product Borylation & Hydrolysis

Caption: Lithiation-Borylation Workflow for Benzothiophene Boronic Acids.

Detailed Protocol: Synthesis of Benzo[b]thiophene-3-boronic acid

This protocol is a representative example of the lithiation-borylation strategy, starting from 3-bromobenzothiophene.

Step 1: Lithiation

  • Under an inert nitrogen atmosphere, dissolve 3-bromobenzothiophene in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 3-benzothienyllithium intermediate.

Step 2: Borylation and Workup

  • To the cold solution of the organolithium species, add triisopropyl borate dropwise.

  • Continue stirring at -78 °C for an additional hour.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude boronic acid can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition.

  • Low Temperature (-78 °C): The lithiation of many aromatic and heteroaromatic compounds is highly exothermic and can lead to side reactions if not performed at low temperatures. Maintaining a low temperature ensures the stability of the organolithium intermediate.

  • Slow Addition of Reagents: Slow, dropwise addition helps to control the reaction temperature and prevent localized "hot spots" that could lead to decomposition or side product formation.

  • Quenching with Ammonium Chloride: The acidic workup with ammonium chloride protonates the boronate ester and facilitates its hydrolysis to the desired boronic acid.

The Rise of Catalysis: C-H Borylation

A more recent and atom-economical approach to the synthesis of benzothiophene boronic acids is through catalytic C-H borylation . This powerful technique allows for the direct conversion of a C-H bond on the benzothiophene ring to a C-B bond, obviating the need for pre-functionalized starting materials like halo-benzothiophenes.

Iridium-catalyzed borylation has emerged as a particularly effective method for the C-H functionalization of heteroarenes, including benzothiophenes.[7] The regioselectivity of these reactions is often governed by a combination of steric and electronic factors.

Conceptual Workflow: Iridium-Catalyzed C-H Borylation

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Final Product benzothiophene Substituted Benzothiophene product Benzothiophene Boronic Ester benzothiophene->product Catalytic C-H Borylation boron_source Boron Source (e.g., B2pin2) boron_source->product Catalytic C-H Borylation catalyst Iridium Catalyst [Ir(cod)OMe]2 ligand Ligand (e.g., dtbpy)

Caption: Catalytic C-H Borylation of Benzothiophenes.

Representative Protocol: Iridium-Catalyzed C-H Borylation of Benzothiophene

Step 1: Reaction Setup

  • In a glovebox, combine the substituted benzothiophene, bis(pinacolato)diboron (B₂pin₂), the iridium catalyst (e.g., [Ir(cod)OMe]₂), and the appropriate ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) in a reaction vessel.

  • Add a suitable anhydrous solvent, such as cyclohexane or THF.

  • Seal the reaction vessel and remove it from the glovebox.

Step 2: Reaction and Workup

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting benzothiophene boronic ester by column chromatography on silica gel.

Self-Validating System and Rationale:

The success of this protocol relies on the precise control of the catalytic cycle. The iridium catalyst, in conjunction with the ligand, facilitates the oxidative addition into the C-H bond of the benzothiophene, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The choice of ligand is critical for tuning the reactivity and regioselectivity of the borylation. The use of B₂pin₂ as the boron source is advantageous due to its stability and the formation of the versatile pinacol boronate ester product.

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

Substituted benzothiophene boronic acids are invaluable tools for medicinal chemists, primarily serving as key building blocks in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the efficient formation of C-C bonds between the benzothiophene core and a wide range of aryl, heteroaryl, or vinyl partners.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product boronic_acid Benzothiophene Boronic Acid/Ester product Substituted Benzothiophene Derivative boronic_acid->product Suzuki-Miyaura Coupling halide Aryl/Vinyl Halide or Triflate halide->product Suzuki-Miyaura Coupling catalyst Palladium Catalyst (e.g., Pd(PPh3)4) base Base (e.g., Na2CO3)

Caption: The Suzuki-Miyaura Coupling with Benzothiophene Boronic Acids.

Case Study: The Synthesis of Raloxifene Analogues

The synthesis of raloxifene and its analogues provides a compelling example of the utility of substituted benzothiophene boronic acids. As previously mentioned, 6-methoxybenzothiophene-2-boronic acid is a key precursor.[6] By employing the Suzuki-Miyaura coupling, this building block can be readily coupled with various aryl halides to generate a library of raloxifene analogues for structure-activity relationship (SAR) studies.[8] These studies have been instrumental in understanding the key structural features required for potent and selective estrogen receptor modulation.[9] For instance, SAR studies have revealed the importance of the 6-hydroxy and 4'-hydroxy groups for receptor binding.[9]

Table 1: Key Synthetic Methods for Substituted Benzothiophene Boronic Acids

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Lithiation-Borylation Halo-benzothiophene or unsubstituted benzothiopheneOrganolithium reagent, Borate esterHigh yields, well-established, reliableRequires cryogenic temperatures, stoichiometric use of strong base
Catalytic C-H Borylation Unsubstituted or substituted benzothiopheneIridium or Rhodium catalyst, Diboron reagentHigh atom economy, direct functionalization, milder conditionsCatalyst cost, regioselectivity can be challenging to control
Halogen-based Electrophilic Cyclization 2-AlkynylthioanisolesIodineMetal-freeLimited to specific substitution patterns
Boron-based Electrophilic Cyclization 2-AlkynylthioanisolesBoron-based electrophilesDirect incorporation of the boron moietySubstrate scope can be limited

Conclusion and Future Outlook

The discovery and development of synthetic routes to substituted benzothiophene boronic acids have been driven by the relentless pursuit of new therapeutic agents. From the early days of stoichiometric organometallic chemistry to the modern era of precision catalysis, the methods for accessing these valuable building blocks have become increasingly sophisticated and efficient. Their pivotal role in the construction of complex molecules through the Suzuki-Miyaura coupling has firmly established them as indispensable tools in the medicinal chemist's arsenal.

Future research in this area will likely focus on the development of even more selective and sustainable catalytic methods for C-H borylation, enabling the synthesis of a wider range of functionalized benzothiophene boronic acids with unprecedented control. Furthermore, the exploration of novel applications for these compounds beyond cross-coupling reactions, such as in the development of chemical probes and diagnostic agents, represents an exciting frontier in the ongoing story of substituted benzothiophene boronic acids.

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzothiophene Moieties and the Suzuki-Miyaura Reaction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as naphthalene or indole, make it a valuable building block in the design of novel bioactive compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering high functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[1] This application note provides a detailed guide to optimizing the Suzuki-Miyaura coupling of (6-Methylbenzo[b]thiophen-2-yl)boronic acid with a focus on the critical selection of base and solvent to maximize reaction efficiency and yield.

Theoretical Considerations: The Interplay of Base and Solvent in the Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling is fundamentally dependent on the intricate interplay between the palladium catalyst, the base, and the solvent. Each component plays a critical role in the catalytic cycle, and a suboptimal choice in one can lead to diminished yields, side product formation, or complete reaction failure.

The Role of the Base: Activating the Boronic Acid

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a pivotal stage in the Suzuki-Miyaura reaction.[1] Organoboronic acids are generally not nucleophilic enough to undergo direct transmetalation with the palladium(II) halide complex formed after oxidative addition. The primary role of the base is to activate the boronic acid, increasing its nucleophilicity and facilitating this transfer. This activation is generally believed to occur through one of two predominant pathways:

  • Formation of a Boronate Anion: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻. This species is significantly more reactive towards the palladium(II) center, thereby accelerating the rate of transmetalation.

  • Formation of a Palladium(II) Hydroxide/Alkoxide: The base can react with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide species. This intermediate then readily reacts with the neutral boronic acid.

The choice of base is therefore critical. Stronger bases can lead to faster reaction rates but may also promote undesirable side reactions, such as the decomposition of sensitive substrates or the protodeboronation of the boronic acid, particularly with electron-rich heteroaromatic systems like benzo[b]thiophenes. Common bases employed include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).

The Role of the Solvent: A Multifaceted Contributor

The solvent system in a Suzuki-Miyaura reaction is far from being an inert medium; it actively influences multiple stages of the catalytic cycle. Key functions of the solvent include:

  • Solubilization: The solvent must effectively dissolve the organic substrates (aryl halide and boronic acid), the palladium catalyst, and, in many cases, the inorganic base to ensure a homogeneous reaction mixture and efficient mass transport.

  • Catalyst Stabilization: The solvent can coordinate to the palladium center, influencing its stability and reactivity.

  • Influence on Base Activity: The polarity of the solvent affects the solubility and basicity of the inorganic base.

  • Participation in the Catalytic Cycle: In biphasic systems, typically involving an organic solvent and water, water plays a crucial role in dissolving the inorganic base and can participate in the formation of palladium(II) hydroxide intermediates.

Commonly used solvents include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), aromatic solvents such as toluene, and alcohols. Often, a mixture of an organic solvent and water is employed to balance the solubility of the various reactants.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_halide R¹-Pd(II)L_n-X Pd0->PdII_halide OxAdd->PdII_halide  + R¹-X Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl R¹-Pd(II)L_n-R² PdII_halide->PdII_biaryl Transmetalation->PdII_biaryl PdII_biaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Product Formation BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) AteComplex->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd dummy1 dummy2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is based on optimized conditions for the coupling of benzo[b]thien-2-ylboronic acid and is expected to provide high yields for the 6-methyl derivative. As with any chemical reaction, optimization for specific coupling partners may be necessary.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and SPhos (0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) to dissolve the reactants. The volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reagent Addition: In a separate vial, weigh this compound (1.2 equiv.) and cesium carbonate (Cs₂CO₃) (1.4 equiv.).

  • Reaction Mixture: Add the boronic acid and base to the reaction flask under a positive pressure of inert gas.

  • Water Addition: Add degassed deionized water to the reaction mixture. A typical THF/water ratio is 4:1 (v/v).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Base and Solvent Systems

The following table summarizes various base and solvent combinations that have been successfully employed in Suzuki-Miyaura couplings of thiophene and benzothiophene boronic acids. This data can serve as a starting point for optimization when coupling this compound with different partners.

EntryBoronic AcidBaseSolvent SystemTemperature (°C)Yield (%)Observations
1Benzo[b]thien-2-ylboronic acidCs₂CO₃THF/H₂O80HighOptimized conditions for high yield.
2Benzo[b]thien-2-ylboronic acidK₃PO₄THF/H₂O80Moderate-HighA common and effective alternative to Cs₂CO₃.
3Benzo[b]thien-2-ylboronic acidNa₂CO₃THF/H₂O80ModerateA more economical but potentially less effective base.
4Thiophene-2-boronic acidK₂CO₃Dioxane/H₂O80GoodA standard condition for many Suzuki couplings.
5Thiophene-2-boronic acidNa₃PO₄Dioxane/H₂O (4:1)10077Effective for coupling with sulfonyl fluorides.[2]
6Phenylboronic acidK₃PO₄Toluene80GoodAnhydrous conditions can be beneficial for sensitive substrates.
7Phenylboronic acidK₂CO₃DMF80-100VariableHigher temperatures can be achieved, but DMF can be difficult to remove.

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges such as low yield, incomplete conversion, or the formation of byproducts like homocoupled products or protodeboronated starting material can arise. The following workflow provides a logical approach to troubleshooting and optimizing the reaction.

Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity and Activity (Boronic Acid, Catalyst, Halide) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Check_Reagents->Check_Inertness Optimize_Base Screen Alternative Bases (e.g., K₃PO₄, K₂CO₃, KF) Check_Inertness->Optimize_Base Optimize_Base->Check_Inertness If protodeboronation is observed, consider milder base/anhydrous conditions Optimize_Solvent Vary Solvent System (e.g., Dioxane/H₂O, DMF, Toluene) Optimize_Base->Optimize_Solvent Optimize_Solvent->Optimize_Base Re-evaluate base with new solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Ligand Screen Different Phosphine Ligands (e.g., XPhos, RuPhos) Optimize_Temp->Optimize_Ligand Success Optimized Conditions Achieved Optimize_Ligand->Success

Figure 2: A decision-making workflow for optimizing Suzuki-Miyaura reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex molecules. Careful consideration and optimization of the base and solvent system are paramount to achieving high yields and purity. The provided protocol, utilizing a cesium carbonate base in a THF/water solvent system, serves as an excellent starting point for a wide range of aryl and heteroaryl halides. By understanding the underlying mechanistic principles and employing a systematic approach to troubleshooting, researchers can effectively harness the synthetic potential of this important reaction.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Full article: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

Sources

Synthesis of 2-Aryl and 2-Heteroaryl Derivatives Utilizing (6-Methylbenzo[b]thiophen-2-yl)boronic Acid: A Detailed Guide to Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic structure prominently featured in a multitude of biologically active compounds and functional materials. Its derivatives are integral to the fields of medicinal chemistry and drug discovery, exhibiting a wide array of pharmacological activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the benzo[b]thiophene core allows for the fine-tuning of these biological activities, making the development of robust synthetic methodologies a critical endeavor for researchers and drug development professionals. (6-Methylbenzo[b]thiophen-2-yl)boronic acid serves as a versatile and valuable building block in this context, particularly for the synthesis of 2-aryl and 2-heteroaryl derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive, step-by-step guide to the synthesis of these derivatives, grounded in established chemical principles and supported by practical, field-proven insights.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1] The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) species.

2. Transmetalation: The crucial carbon-carbon bond-forming step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]

3. Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      |     L  L Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R'      |     L  L Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product Ar-X Ar-X (Aryl/Heteroaryl Halide) R'-B(OH)2 R'-B(OH)2 (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Methyl-2-(pyridin-2-yl)benzo[b]thiophene

This protocol details the synthesis of a representative heteroaryl-substituted derivative, 6-methyl-2-(pyridin-2-yl)benzo[b]thiophene, via the Suzuki-Miyaura coupling of this compound and 2-bromopyridine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount
This compoundNot available192.03-1.2 mmol
2-Bromopyridine109-04-6157.99-1.0 mmol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56-0.05 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.212 M aqueous solution2.0 mmol
1,4-Dioxane123-91-188.11-10 mL
Deionized Water7732-18-518.02-2 mL
Ethyl Acetate (for extraction)141-78-688.11-As needed
Brine (for washing)--SaturatedAs needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Silica Gel (for column chromatography)7631-86-9--As needed
Hexane (for column chromatography)110-54-386.18-As needed
Ethyl Acetate (for column chromatography)141-78-688.11-As needed
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane (10 mL) and the 2 M aqueous solution of potassium carbonate (1 mL, 2.0 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with deionized water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography on silica gel.[5] The choice of eluent system will depend on the polarity of the synthesized derivative, but a gradient of hexane and ethyl acetate is often a good starting point.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aryl-6-methylbenzo[b]thiophene derivative.

Purification_Workflow Crude_Product Crude Product in Solution Column_Loading Load onto Silica Gel Column Crude_Product->Column_Loading Elution Elute with Hexane/Ethyl Acetate Gradient Column_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent under Reduced Pressure Combine_Fractions->Solvent_Removal Pure_Product Purified 2-Aryl-6-methylbenzo[b]thiophene Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 2-aryl-6-methylbenzo[b]thiophene derivatives.

Characterization

The structure and purity of the synthesized derivative should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. For 6-methyl-2-(pyridin-2-yl)benzo[b]thiophene, one would expect to see characteristic signals for the methyl group, the aromatic protons on both the benzo[b]thiophene and pyridine rings.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful coupling. For 6-methyl-2-(pyridin-2-yl)benzo[b]thiophene, the expected molecular ion peak would be at m/z 225.08.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups in the molecule.

Troubleshooting and Optimization

While the provided protocol is robust, optimization may be necessary depending on the specific aryl or heteroaryl halide used.

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., toluene, DMF). The reaction temperature and time may also need to be adjusted.

  • Side Reactions: The formation of homocoupling products (dimers of the boronic acid or the organohalide) can sometimes be observed. This can often be minimized by ensuring a strictly inert atmosphere and using a high-quality palladium catalyst.

  • Difficult Purification: If the product is difficult to separate from starting materials or byproducts, optimizing the column chromatography conditions (e.g., trying different solvent systems or using a different stationary phase) is recommended.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl and 2-heteroaryl derivatives of this compound. This application note provides a detailed and practical guide for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and following the outlined protocols, scientists can efficiently synthesize a wide range of novel benzo[b]thiophene derivatives for further investigation and application.

References

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 24(2), 263-273.
  • Adamo, C., & Amatore, C. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(34), 11956-11967.
  • Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481.
  • Bao, K., et al. (2015). Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. Tetrahedron Letters, 56(13), 1731-1734.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Billngsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Dhanya, T. M., et al. (2020). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry, 44(36), 15555-15571.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic chemistry, 43(14), 2923-2925.
  • Amatore, C., & Jutand, A. (2000). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 19(16), 3153-3160.
  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. European Journal of Organic Chemistry, 2000(13), 2489-2497.
  • Abdel-Fattah, A. M., & Attaby, F. A. (2012). Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL)-2-Sulfanylpyridine-3,5-Dicarbonitrile and its Derivatives.
  • Okuma, K., et al. (2014). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. HETEROCYCLES, 89(4), 987-998.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Van Overbeke, A., Baeyens, W., Van den Bossche, W., & Dewaele, C. (1994). Separation of 2-arylpropionic acids on a cellulose based chiral stationary phase by RP-HPLC. Journal of pharmaceutical and biomedical analysis, 12(7), 901-909.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6522.
  • Jeyanthi, S., & Muniyappan, N. (2024). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)-4,5-dihydro-1H-pyrazole and its pharmacological studies. Indian Journal of Chemistry, 63(11), 1130-1140.
  • Amatore, C., & Jutand, A. (2000). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 19(16), 3153-3160.
  • Rammimger, C. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • Okuma, K., et al. (2014). Silica gel-assisted preparation of 2,4,7-trihalobenzo[ b ]thiophenes and 4,7-dihalobenzo[ b ]thiophenes. Heterocycles, 89(4), 987-998.
  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic letters, 13(19), 5180-5183.
  • Wynberg, H., & Zwanenburg, D. J. (1964). The Mechanism of the Hinsberg Thiophene Ring Synthesis. The Journal of Organic Chemistry, 29(7), 1919-1921.
  • Fleckenstein, C. A., & Plenio, H. (2007). Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids.

Sources

Application Notes and Protocols: (6-Methylbenzo[b]thiophen-2-yl)boronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold in Kinase Inhibitor Design

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a rich target class for therapeutic intervention. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role in mimicking the adenine region of ATP, thereby enabling competitive inhibition at the enzyme's active site. Among these, the benzo[b]thiophene motif has emerged as a "privileged structure" due to its rigid, planar geometry and its capacity for diverse functionalization, leading to a wide array of biological activities, including the inhibition of various kinases.[1] The incorporation of the benzo[b]thiophene scaffold has been instrumental in the development of inhibitors for kinases such as DYRK1A/1B, Aurora kinases, and the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2][3]

This application note focuses on the synthetic utility of a key building block, (6-Methylbenzo[b]thiophen-2-yl)boronic acid , in the construction of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for its application in the crucial Suzuki-Miyaura cross-coupling reaction, and present a case study on the synthesis of a notable kinase inhibitor.

This compound: A Versatile Building Block

This compound is a valuable reagent in medicinal chemistry for several key reasons:

  • Ready for Coupling: The boronic acid functionality at the 2-position of the benzothiophene ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient formation of a carbon-carbon bond with a variety of aryl and heteroaryl halides, which are common components of kinase inhibitor scaffolds.

  • Structural Significance: The 6-methyl group provides a subtle yet important structural feature. It can influence the compound's solubility, metabolic stability, and interactions within the kinase active site. This substitution allows for fine-tuning of the inhibitor's pharmacokinetic and pharmacodynamic properties.

  • Proven Track Record: The 2-benzothienyl moiety has been successfully incorporated into numerous biologically active compounds, demonstrating its compatibility with biological systems and its ability to contribute to potent target engagement.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it is the primary application of this compound in the synthesis of kinase inhibitors. The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X R-X-Pd(II)Ln Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' R-R' Reductive\nElimination->Ar-Ar' Ar-X R-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 R'-B(OH)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A base is crucial for the activation of the boronic acid, facilitating the transmetalation step where the organic group from the boron atom is transferred to the palladium center. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, especially when dealing with heteroaromatic substrates which can be challenging.

Case Study: Synthesis of a Key Intermediate for the MERTK/FLT3 Inhibitor UNC2025

A prominent example showcasing the utility of this compound is in the synthesis of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3 kinases.[1][4] The core of UNC2025 features a 2-aminopyrimidine scaffold linked to the 6-methylbenzo[b]thiophene moiety. The key step in constructing this core is a Suzuki-Miyaura coupling reaction.

UNC2025_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product N-substituted-4-((6-methylbenzo[b]thiophen-2-yl)amino)pyrimidin-2-amine (UNC2025 Core) Boronic_Acid->Product Pyrimidine_Halide 4-Chloro-N-substituted-pyrimidin-2-amine Pyrimidine_Halide->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., P(t-Bu)3) Ligand->Product Base Base (e.g., KF) Base->Product Solvent Solvent (e.g., THF) Solvent->Product

Figure 2: General workflow for the synthesis of the UNC2025 core structure.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with a Chloropyrimidine

This protocol provides a detailed, field-proven method for the Suzuki-Miyaura coupling of this compound with a substituted 4-chloropyrimidin-2-amine, a key transformation in the synthesis of UNC2025 and related kinase inhibitors.[5]

Materials:

  • This compound (1.2 equiv)

  • Substituted 4-chloropyrimidin-2-amine (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equiv)

  • Potassium fluoride (KF), spray-dried (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 4-chloropyrimidin-2-amine (1.0 equiv), this compound (1.2 equiv), and spray-dried potassium fluoride (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous THF. Stir the suspension for 10 minutes. In a separate vial, prepare a solution of Pd₂(dba)₃ (0.05 equiv) and P(t-Bu)₃ (0.1 equiv) in a small amount of anhydrous THF. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 50 °C and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and the bulky, electron-rich tri-tert-butylphosphine ligand is highly effective for the coupling of electron-deficient heteroaryl chlorides, which can be challenging substrates.[5] The ligand facilitates the oxidative addition step and prevents catalyst deactivation.

  • Base: Spray-dried potassium fluoride is used as a mild, non-nucleophilic base that is effective in promoting the transmetalation step without causing unwanted side reactions.

  • Solvent: Anhydrous THF is a suitable solvent that dissolves the reactants and catalyst system well and is stable under the reaction conditions.

  • Temperature: A moderate temperature of 50 °C is often sufficient to drive the reaction to completion without promoting decomposition of the starting materials or product.[5]

Quantitative Data: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids with chloropyrimidines, demonstrating the general applicability of this methodology.

Aryl/Heteroaryl Boronic AcidHalide PartnerCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid4-Chloro-2-aminopyrimidinePd₂(dba)₃ / P(t-Bu)₃KFTHF85[5]
3-Thienylboronic acid4-Chloro-2,6-dimethylpyrimidinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O78[6]
This compound Substituted 4-chloropyrimidin-2-amine Pd₂(dba)₃ / P(t-Bu)₃ KF THF ~70-90 (expected) N/A

Note: The yield for the specific reaction with this compound is an expected range based on similar reported reactions, as the exact yield can vary depending on the specific pyrimidine substrate.

Conclusion: A Robust Tool for Kinase Inhibitor Synthesis

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of complex molecular architectures. The detailed protocol provided herein offers a robust starting point for researchers and drug development professionals to synthesize novel benzothiophene-containing kinase inhibitors. The ability to systematically modify the coupling partners allows for the exploration of structure-activity relationships and the optimization of lead compounds, ultimately contributing to the discovery of new and effective therapeutics.

References

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Reactions, and Characterization of 6-Amino-4-(Benzo[b]Thiophen-2-YL). Cairo University Scholar. [Link]

  • UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Publications. [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed. [Link]

  • WIPO - Search International and National Patent Collections. WIPO Patentscope. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]

  • Process and intermediates for the preparation of benzo[b]thiophene compounds.
  • Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. [Link]

  • Aminative Suzuki–Miyaura coupling. Xingwei Li. [Link]

  • UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. ResearchGate. [Link]

  • Preparation of 4-substituted 2-amino-benzo[3]furo[3,2-d]pyrimidine derivatives. Google Patents.

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. [Link]

  • Increasing long-sequence yields in template-free enzymatic synthesis of polynucleotides.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [ b ] thiophen-2-yl)amino). Research on Chemical Intermediates. [Link]

  • Formulations of a macrocyclic trk kinase inhibitor.
  • The small-molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis. PubMed. [Link]

  • Compositions and methods for modulating apoa1 and abca1 expression.

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Application Note: High-Purity (6-Methylbenzo[b]thiophen-2-yl)boronic Acid: A Protocol for Purification and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Methylbenzo[b]thiophen-2-yl)boronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] The purity of this reagent is paramount, as contaminants can lead to reduced reaction yields, formation of byproducts, and complications in downstream applications. This application note provides a detailed, field-proven protocol for the purification of this compound, addressing common impurities and offering robust methods for characterization to ensure high-purity material suitable for the most demanding synthetic applications.

Introduction: The Criticality of Purity

Arylboronic acids are indispensable reagents in modern organic synthesis. However, they are susceptible to the formation of impurities during their synthesis and storage. The primary impurities associated with arylboronic acids include:

  • Boroxines (Anhydrides): These cyclic anhydrides form through the intermolecular dehydration of three boronic acid molecules. While often in equilibrium with the boronic acid in the presence of water, their presence can affect the stoichiometry of subsequent reactions.

  • Deboronated Species: Protodeboronation, the cleavage of the carbon-boron bond, is a common degradation pathway, particularly under harsh pH conditions or in the presence of certain metals.[2]

  • Starting Materials and Reaction Byproducts: Incomplete reactions or side reactions during the synthesis of this compound can leave residual starting materials or generate other unwanted compounds.

Given that the parent compound, benzothiophene, is soluble in many common organic solvents but not in water, it is crucial to select a purification strategy that effectively removes these varied impurities.[3] This protocol outlines two primary methods for purification: recrystallization and an acid-base extraction workup, followed by rigorous analytical characterization.

Purification Strategies: A Comparative Overview

Two principal methods are recommended for the purification of this compound. The choice between them depends on the nature and quantity of the impurities present.

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the desired compound and impurities in a solvent system at varying temperatures.Effective for removing minor impurities; yields highly crystalline material.Requires careful solvent selection; potential for product loss in the mother liquor.
Acid-Base Extraction Exploits the acidic nature of the boronic acid group to separate it from non-acidic impurities.[4]Efficiently removes non-polar and neutral impurities.May not remove other acidic impurities; requires subsequent isolation of the product.

Detailed Purification Protocols

Method 1: Recrystallization from a Mixed Solvent System

Recrystallization is often the most effective method for obtaining highly pure, crystalline this compound, especially when dealing with minor impurities.

Rationale for Solvent Selection: A mixed solvent system of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) provides fine control over the crystallization process. Based on the properties of similar arylboronic acids, a mixture of a polar organic solvent and a non-polar hydrocarbon is a promising starting point.[5][6]

Experimental Protocol:

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method 2: Purification via Acid-Base Extraction

This method is particularly useful for removing non-acidic organic impurities.

Causality of the Experimental Design: The acidic nature of the boronic acid allows for its conversion to a water-soluble boronate salt upon treatment with a base. Neutral organic impurities remain in the organic phase and can be easily separated. Subsequent acidification of the aqueous layer regenerates the purified boronic acid, which precipitates out of the solution.[4]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M sodium hydroxide). Repeat the extraction to ensure complete transfer of the boronic acid to the aqueous phase.

  • Separation of Impurities: Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 2 M hydrochloric acid) with stirring until the solution is acidic (pH ~2), causing the purified boronic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Purification Workflow Diagram

PurificationWorkflow cluster_crude Crude Product cluster_methods Purification Methods cluster_pure Purified Product cluster_analysis Characterization Crude This compound (with impurities) Recrystallization Method 1: Recrystallization (Acetone/Hexane) Crude->Recrystallization  Choice based  on impurity  profile AcidBase Method 2: Acid-Base Extraction (EtOAc/NaOH/HCl) Crude->AcidBase Pure High-Purity Crystalline Solid Recrystallization->Pure AcidBase->Pure Analysis Purity & Identity Confirmation (NMR, HPLC, MS) Pure->Analysis

Caption: Workflow for the purification and analysis of this compound.

Characterization of Purified Product

To confirm the purity and identity of the final product, a combination of analytical techniques should be employed.

Analytical TechniqueExpected ResultsPurpose
¹H NMR Sharp signals corresponding to the aromatic and methyl protons of the benzothiophene core, and a broad singlet for the B(OH)₂ protons.Confirms the chemical structure and assesses for organic impurities.
HPLC A single major peak with a purity of >98%.Quantifies the purity of the final product.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the compound.Confirms the molecular weight.
Melting Point A sharp melting point range consistent with a pure compound.A simple and rapid indicator of purity.

Typical HPLC Parameters for Purity Analysis:

ParameterValue
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Storage and Handling

Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.[7] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The compound is too soluble in the solvent system, or the solution is cooled too quickly.Add more anti-solvent and reheat to dissolve, then cool more slowly.
Low recovery after recrystallization The compound has significant solubility in the cold solvent mixture.Reduce the amount of the "good" solvent used for dissolution.
Incomplete precipitation after acidification The pH is not sufficiently low, or the compound has some water solubility.Add more acid to ensure a low pH. Extract the aqueous layer with a suitable organic solvent.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the purification of this compound, enabling researchers to obtain high-purity material essential for successful and reproducible synthetic outcomes. The choice of purification method should be guided by the impurity profile of the crude material. Rigorous analytical characterization is crucial to validate the purity of the final product before its use in sensitive applications.

References

  • Santos, J. L., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Cusabio. 6-Methylbenzo[b]thiophene-2-boronicacid. [Link]

  • ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ScienceDirect. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • University of Rochester. (n.d.). Crystallization Solvents.pdf. [Link]

  • WordPress.com. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • ResearchGate. (2025). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

  • SciELO México. (n.d.). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. [Link]

  • MySkinRecipes. (n.d.). (6-Methoxybenzo[b]thiophen-2-yl)boronicacid. [Link]

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Microwave-assisted Suzuki coupling with (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Suzuki Coupling with (6-Methylbenzo[b]thiophen-2-yl)boronic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Complex Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals, advanced materials, and natural products.[3] The specific substrate, this compound, provides access to a valuable class of sulfur-containing heterocyclic compounds often explored in medicinal chemistry.

However, the coupling of heteroaromatic boronic acids can present unique challenges, including catalyst deactivation and undesired side reactions like protodeboronation.[4][5][6] To overcome these hurdles and dramatically enhance reaction efficiency, microwave-assisted synthesis has emerged as a transformative technology. By utilizing microwave irradiation, chemists can achieve rapid, uniform heating, leading to significantly reduced reaction times (from hours to minutes), often with improved product yields and purity.[3][7][8]

This guide provides a detailed exploration of the microwave-assisted Suzuki coupling of this compound, offering mechanistic insights, a comprehensive experimental protocol, and field-proven advice for optimization and troubleshooting.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][9]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[1][9] This species then transfers its organic group (the 6-methylbenzo[b]thiophen-2-yl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The Power of Microwave Irradiation

Conventional heating relies on conduction and convection, which can lead to uneven temperature distribution and localized overheating at the vessel walls. Microwave heating, conversely, is a result of direct coupling of microwave energy with polar molecules (dielectric heating) in the reaction mixture.[10] This provides:

  • Rapid & Uniform Heating: The entire bulk of the reaction is heated simultaneously, eliminating thermal gradients and accelerating the reaction rate.

  • Superheating: In a sealed, pressure-rated microwave vessel, solvents can be heated far above their atmospheric boiling points, allowing for extremely high reaction temperatures to be reached safely.[10][11] This is crucial for activating less reactive coupling partners.

  • Enhanced Reproducibility: Precise computer control over temperature and pressure ensures that reaction conditions are identical run after run.[3][12]

Core Protocol: Microwave-Assisted Suzuki Coupling

This protocol details the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials & Equipment
  • Reagents:

    • This compound (1.0 equiv)

    • Aryl bromide (1.0 - 1.2 equiv)

    • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

    • Base: Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) (2-3 equiv)

    • Solvents: 1,4-Dioxane and Water (HPLC grade), or Isopropanol

  • Equipment:

    • Dedicated single-mode microwave reactor

    • Appropriate microwave reaction vials (e.g., 2-5 mL or 10-20 mL) with caps and septa

    • Magnetic stir bars

    • Analytical balance

    • Syringes and needles

    • Inert gas supply (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_synthesis 3. Synthesis & Monitoring cluster_workup 4. Work-up & Purification A Weigh solids: - Boronic Acid - Aryl Halide - Catalyst - Base B Add to microwave vial with stir bar A->B C Add Solvents (e.g., Dioxane/H₂O) B->C D Seal vial C->D E Purge with Inert Gas (N₂/Ar) D->E F Place in Microwave Reactor E->F G Irradiate: Set Temp, Time, Power F->G H Cool to RT G->H I Monitor Progress (TLC/HPLC) H->I J Dilute with H₂O & EtOAc I->J K Liquid-Liquid Extraction J->K L Dry Organic Layer (e.g., Na₂SO₄) K->L M Concentrate L->M N Purify via Column Chromatography M->N

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Vial Preparation: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.55 mmol, 1.1 equiv), the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) and water (0.5 mL) to the vial. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Sealing and Purging: Securely cap the vial. Using a needle, purge the vial with nitrogen or argon for 2-3 minutes to ensure an inert atmosphere.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is:

    • Temperature: 120-140 °C[13]

    • Ramp Time: 2 minutes

    • Hold Time: 10-20 minutes[12][13]

    • Power: 100-300 W (with stirring enabled)

  • Reaction Monitoring: After the irradiation is complete and the vial has cooled to room temperature, the reaction progress can be checked. Withdraw a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate against the starting materials.

  • Work-up: Once the reaction is deemed complete, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Optimization & Data Presentation

The success of a Suzuki coupling is highly dependent on the specific substrates and conditions.[12] A systematic screening of parameters is often necessary.

Table 1: Parameter Screening for Optimization

ParameterCondition 1Condition 2Condition 3Rationale & Causality
Catalyst [Pd(dppf)Cl₂]Pd(PPh₃)₄PEPPSI-iPrdppf is robust and versatile. PPh₃ based catalysts are common but can be sensitive. NHC-ligated catalysts like PEPPSI are excellent for challenging substrates.[9]
Base K₂CO₃ (aq)CsF (anhydrous)K₃PO₄ (aq)K₂CO₃ is a standard, effective base. CsF can be effective in minimizing protodeboronation, especially in non-aqueous solvents.[4] K₃PO₄ is a stronger base that can accelerate slow couplings.
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:2:1)IsopropanolThe presence of water is often required to dissolve the inorganic base.[3] Isopropanol can be a good choice for minimizing protodeboronation of some heteroaryl boronic acids.[4]
Temperature 100 °C120 °C140 °CHigher temperatures dramatically increase reaction rates but can also promote decomposition or side reactions. Microwave heating allows for precise control.[13][15]

Table 2: Representative Results Coupling of this compound (1.0 equiv) with 4-bromoanisole (1.1 equiv)

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Isolated Yield (%)
[Pd(dppf)Cl₂] (3%)K₂CO₃ (2)Dioxane/H₂O1201588%
Pd(PPh₃)₄ (5%)K₂CO₃ (2)Dioxane/H₂O1202075%
[Pd(dppf)Cl₂] (3%)CsF (3)Isopropanol1401092%

Troubleshooting Common Issues

  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure an inert atmosphere was maintained. Increase the reaction temperature or time. Screen a different catalyst/ligand system.

  • Protodeboronation:

    • Cause: The C-B bond is cleaved by a proton source before transmetalation can occur. This is a known side reaction for many heteroarylboronic acids.[5]

    • Solution: Use a milder, less aqueous base like CsF or KF.[9] Employ anhydrous solvents if possible. Minimize reaction time and temperature.

  • Homocoupling of Boronic Acid:

    • Cause: Oxidative coupling of two boronic acid molecules.

    • Solution: This often points to issues with the catalyst or the presence of oxygen. Ensure thorough purging with inert gas.

Safety Considerations

  • Pressure: Microwave reactions in sealed vessels generate significant pressure. Always use vials that are rated for the temperatures and pressures being employed and never exceed the manufacturer's recommendations.[10][16]

  • Reagent Stability: Be aware of the thermal stability of your reagents and products. Some compounds may decompose at the high temperatures achieved in microwave synthesis.[16]

  • Proper Handling: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Venting: Modern microwave reactors have built-in safety features to prevent over-pressurization. Familiarize yourself with the safety protocols of your specific instrument.[17]

Conclusion

The microwave-assisted Suzuki-Miyaura coupling is a powerful and efficient method for the synthesis of biaryl compounds derived from this compound. By leveraging the benefits of rapid, controlled microwave heating, researchers can significantly shorten reaction times, improve yields, and access complex molecular architectures that are crucial for drug discovery and materials science. A logical approach to optimizing catalyst, base, and solvent systems, combined with an understanding of the underlying mechanism, will ensure successful and reproducible outcomes.

References

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  • Cenlei, J., et al. Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction. Acta Chimica Sinica. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with couplings involving (6-Methylbenzo[b]thiophen-2-yl)boronic acid. As a heteroaromatic boronic acid, this reagent presents unique stability and reactivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the Suzuki coupling.

Q1: My Suzuki coupling reaction shows low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient way to diagnose the problem. Start with the following:

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand are active.[1] The active species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and moisture; consider using a fresh batch or a more robust, air-stable version like a palladacycle.[1]

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting the unwanted homocoupling of your boronic acid.[1][2] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be thoroughly degassed prior to use.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and, most critically, the this compound. Heteroaryl boronic acids are notoriously prone to degradation over time, particularly through protodeboronation.[1][3]

  • Base and Solvent Selection: The choice of base and solvent is crucial and highly interdependent.[1] The base must be strong enough to form the reactive boronate species for transmetalation but not so strong as to cause degradation of your starting materials or product.[1][4] For reactions using solid bases, ensure the base is finely powdered and dry, especially in anhydrous conditions.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]

Q2: I'm observing a significant amount of a side product that corresponds to the mass of my starting aryl halide with a hydrogen instead of the halogen. What is happening?

A2: This is a classic sign of protodeboronation of your this compound. Protodeboronation is the substitution of the boronic acid group with a hydrogen atom from a proton source, which is a very common side reaction, especially with electron-rich heteroaryl boronic acids.[1][3] The resulting 6-methylbenzo[b]thiophene can then be observed as a byproduct.

To mitigate this:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃, CsF, or KF.[1][5]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Use Boronic Esters: Boronic esters, such as the pinacol ester, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6][7] You can either start with the boronic ester or form it in situ.

  • Potassium Heteroaryltrifluoroborates: These salts are crystalline, air- and moisture-stable alternatives to boronic acids and are significantly more resistant to protodeboronation.[3]

Q3: My TLC/LC-MS shows a major byproduct with a mass double that of my boronic acid starting material. What is this and how can I prevent it?

A3: You are likely observing the homocoupling of this compound, which results in the formation of 2,2'-bis(6-methylbenzo[b]thiophene). This side reaction is primarily promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the boronic acid.[2]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period.[1]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

  • Catalyst Choice: While oxygen is the primary culprit, some catalyst systems can be more prone to promoting homocoupling. If the problem persists despite rigorous degassing, consider screening alternative palladium sources and ligands.

II. In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Boronic Acid Instability

The stability of this compound is the most critical parameter for a successful Suzuki coupling. Its electron-rich benzothiophene core makes it particularly susceptible to degradation.

Problem: Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This process is often catalyzed by acid or base and accelerated in the presence of protic solvents.[7][8]

Caption: Decision tree for troubleshooting protodeboronation.

Boronic acids can be stabilized by forming adducts with diethanolamine, which are often crystalline, air-stable solids.[9] These adducts can sometimes be used directly in Suzuki couplings.[9]

Step-by-Step Protocol:

  • Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of dichloromethane.[9]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via a pipette.[9] You may observe the initial solid dissolving completely before a new precipitate forms.[1][9]

  • Precipitation & Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum.[1]

Guide 2: Optimizing Catalyst, Ligand, and Base Combinations

The interplay between the palladium source, ligand, and base is crucial for an efficient catalytic cycle. For a substrate like this compound, which is an electron-rich heteroaromatic, careful selection is key.

The Causality Behind Component Selection
  • Palladium Source: Pd(OAc)₂ is a common Pd(II) source that is reduced in situ to the active Pd(0) catalyst. Pd(PPh₃)₄ is a Pd(0) source and does not require reduction but can be sensitive to air. Modern pre-catalysts, often featuring bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs), offer superior stability and activity, especially for challenging substrates.[1][10]

  • Ligands: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity. For electron-rich heteroaryl boronic acids, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or NHCs are often highly effective.[1][11] They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

  • Base: The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[4][12][13] The strength and solubility of the base must be matched with the solvent and the sensitivity of the substrates.

Recommended Starting Conditions for Screening

For challenging couplings with this compound, a small screen of conditions is often necessary.

Condition Set Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Rationale
A (Standard) Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100A robust, general-purpose system for many heteroaryl couplings.[11]
B (Anhydrous) Pd₂(dba)₃ (1.5%)XPhos (3%)K₃PO₄ (2.5)Toluene110Anhydrous conditions to minimize protodeboronation, with a stronger base.[1]
C (Fluoride-based) Pd(OAc)₂ (2%)RuPhos (4%)CsF (3.0)Isopropanol80Cesium fluoride is a mild base effective at minimizing protodeboronation.[5]
D (NHC Ligand) PEPPSI™-IPr (2%)-K₂CO₃ (2.0)THF65N-Heterocyclic Carbene (NHC) precatalysts are highly active and stable.[10]

Note: Pre-catalysts like PEPPSI™-IPr already contain the ligand.

III. Common Side Reactions and Their Mitigation

Beyond reaction failure, specific side reactions can plague Suzuki couplings with heteroaryl boronic acids.

Homocoupling of the Aryl Halide
  • Symptom: Formation of a symmetrical biaryl derived from your aryl halide coupling partner.

  • Cause: This can occur if the transmetalation step is slow relative to a competing pathway where a second molecule of aryl halide reacts with the organopalladium intermediate. It can also be promoted by certain reaction conditions or impurities.

  • Solution:

    • Increase Boronic Acid Equivalents: Using a slight excess (e.g., 1.2-1.5 equivalents) of the this compound can help accelerate the desired transmetalation.

    • Change Ligand: A more electron-donating ligand can sometimes accelerate transmetalation and reductive elimination, outcompeting the side reaction.

Scrambling/Rearrangement
  • Symptom: Formation of isomeric products where the coupling has occurred at a different position on the benzothiophene ring.

  • Cause: While less common for 2-substituted benzothiophenes, strong bases or high temperatures can sometimes promote isomerization or C-H activation at other positions on the ring, leading to undesired regioisomers.

  • Solution:

    • Lower Reaction Temperature: If the desired reaction proceeds, albeit slowly, at a lower temperature, this can often suppress rearrangement pathways which typically have higher activation energies.

    • Milder Base: Switch to a less aggressive base (e.g., from K₃PO₄ to K₂CO₃ or CsF).

IV. Experimental Workflows

Workflow: General Procedure for a Trial Suzuki Coupling

This protocol provides a reliable starting point for your reaction.

Caption: Standard workflow for setting up and performing a Suzuki coupling reaction.

References

  • Sanzone, J. R., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Demers, J. (2022). Response to "During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?". ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? Retrieved from [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Retrieved from [Link]

  • Thomas, J. M., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (6-Methoxybenzo[b]thiophen-2-yl)boronicacid. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]

  • American Chemical Society. (2025). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Retrieved from [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Retrieved from

  • ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

  • Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Maimone, T. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for (6-Methylbenzo[b]thiophen-2-yl)boronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the unique challenges associated with the synthetic use of (6-Methylbenzo[b]thiophen-2-yl)boronic acid. The inherent steric hindrance of this reagent, while valuable for creating complex molecular architectures, often necessitates carefully optimized reaction conditions. This document is designed to serve as a field-guide to navigate these complexities, ensuring successful and reproducible outcomes in your cross-coupling endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling reactions, particularly the Suzuki-Miyaura reaction, with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What is the primary cause?

A1: The most common culprit for poor performance in this specific reaction is steric hindrance. The (6-Methylbenzo[b]thiophen-2-yl) moiety is sterically demanding due to the fused ring system and the methyl group. This bulkiness can significantly impede key steps in the palladium-catalyzed Suzuki-Miyaura cycle, particularly the transmetalation and reductive elimination steps.[1][2]

  • Transmetalation: The transfer of the benzothiophene group from the boron atom to the palladium center is sterically hindered, slowing down the formation of the key diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium catalyst, can also be inhibited if the two organic groups on the palladium are too bulky to orient correctly.[3]

To achieve a successful reaction, the catalytic system must be specifically designed to accommodate this steric bulk.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diorgano R¹-Pd(II)L_n-R² Transmetalation->PdII_Diorgano BX3 X-B(OH)₂ Transmetalation->BX3 RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How should I select the palladium catalyst and ligand to overcome the steric hindrance?

A2: This is the most critical decision for a successful outcome. Standard catalysts like Pd(PPh₃)₄ are often ineffective. For sterically demanding couplings, you require a catalytic system featuring bulky and electron-rich ligands.[4][5] These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the active Pd(0) species.[6]

  • Expertise & Experience: Bulky ligands create a wider "bite angle" on the palladium center, which can facilitate the reductive elimination of a sterically demanding product. Their electron-donating nature increases the electron density on the palladium, which in turn promotes the initial oxidative addition step with the aryl halide.

Ligand ClassRecommended LigandsKey Features & RationaleTypical Pd Loading
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosHighly bulky and electron-rich. Considered the gold standard for challenging couplings by facilitating both oxidative addition and reductive elimination.[1][7]1-3 mol %
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong σ-donors and sterically bulky. Form very stable palladium complexes that are often highly active and resistant to catalyst decomposition.1.5-4 mol %
Specialized Phosphines AntPhos, BI-DIMESpecifically designed for extremely hindered couplings, including tetra-ortho-substituted biaryls.[2][4]2-5 mol %

Trustworthiness: Always use a pre-catalyst or generate the active catalyst in situ under an inert atmosphere (e.g., Nitrogen or Argon). The active Pd(0) species is sensitive to oxygen, and catalyst degradation can be a hidden cause of reaction failure.[8]

Q3: What are the optimal choices for base and solvent in this hindered coupling reaction?

A3: The base and solvent system is not a passive bystander; it actively participates in the catalytic cycle and can dramatically influence the reaction rate and yield.

  • Base Selection: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is essential for transmetalation.[9] For hindered substrates, a moderately strong base is often required.

BaseSolvent RecommendationRationale & Considerations
K₃PO₄ (Potassium Phosphate) Toluene, Dioxane, THFA versatile and commonly successful choice. It's sufficiently basic for many hindered couplings without being overly harsh on sensitive functional groups.[1][7]
K₂CO₃ (Potassium Carbonate) Dioxane/Water, TolueneA stronger base that can be effective when K₃PO₄ is insufficient. The presence of water can sometimes be beneficial, but anhydrous conditions are often preferred to prevent protodeborylation.
Cs₂CO₃ (Cesium Carbonate) Dioxane, TolueneOften shows enhanced reactivity due to the high solubility of cesium salts in organic solvents, which can accelerate the transmetalation step.[10]
KOtBu (Potassium tert-butoxide) Toluene, THFA very strong, non-nucleophilic base. Use with caution, as it can promote side reactions with sensitive substrates, but it can be highly effective for extremely challenging couplings.[5][11]
  • Solvent Selection: Aprotic solvents are generally preferred.

    • Toluene and Dioxane: These are excellent choices as they are relatively non-polar and can facilitate the catalytic cycle effectively at the higher temperatures often required.[5]

    • Tetrahydrofuran (THF): A good choice for reactions that can proceed at lower temperatures (e.g., below 80°C).[7]

Q4: I've optimized the catalyst, ligand, base, and solvent, but the reaction is still slow or incomplete. What are my next steps?

A4: If the reaction remains problematic, a systematic troubleshooting approach is necessary. Consider the following factors that create a self-validating experimental design.

Diagram: Troubleshooting Workflow for Hindered Couplings

Troubleshooting_Workflow Start Reaction Sluggish/Incomplete Check_Temp Increase Temperature? (e.g., 80°C -> 110°C) Start->Check_Temp Check_Loading Increase Catalyst/Ligand Loading? (e.g., 2% -> 4%) Check_Temp->Check_Loading No Improvement Success Reaction Successful Check_Temp->Success Yes Check_Reagents Verify Reagent Quality & Stoichiometry? Check_Loading->Check_Reagents No Improvement Check_Loading->Success Yes Check_Boroxine Is Boroxine Formation an Issue? (Dehydration of Boronic Acid) Check_Reagents->Check_Boroxine No Improvement Check_Reagents->Success Yes Consider_Alternative Consider Boronate Ester or Trifluoroborate Salt Check_Boroxine->Consider_Alternative Yes/Likely Check_Boroxine->Success No/Resolved

Caption: A decision tree for troubleshooting difficult Suzuki-Miyaura reactions.

  • Reaction Temperature: Sterically hindered reactions often have a high activation energy. Cautiously increasing the temperature in 10-20°C increments (e.g., from 80°C to 110°C) can dramatically increase the reaction rate.[12]

  • Catalyst Loading: For particularly stubborn couplings, increasing the palladium and ligand loading (e.g., from 2 mol% to 4-5 mol%) may be necessary to achieve full conversion in a reasonable timeframe.[5]

  • Reagent Purity: Ensure the this compound is pure. Boronic acids can dehydrate upon storage to form cyclic boroxine trimers.[1] While boroxines can participate in the reaction, their reactivity can differ, and their presence complicates stoichiometry. Using freshly purchased or properly stored boronic acid is advisable.

  • Stoichiometry: Use a slight excess of the boronic acid (1.2–1.5 equivalents) relative to the limiting electrophile to help drive the reaction to completion.

Q5: Are there alternative boron reagents to this compound that might be more effective?

A5: Yes. If you continue to face issues with the boronic acid, particularly with stability or solubility, converting it to a boronate ester or a trifluoroborate salt can be a powerful strategy.

  • Pinacol Boronate Esters: These are generally more stable, less prone to dehydration (boroxine formation), and often exhibit better solubility in organic solvents.[1] They are known to participate directly in the catalytic cycle.[13]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store long-term. They slowly release the active boronic acid under the reaction conditions, which can sometimes minimize side reactions.

Detailed Experimental Protocol

This section provides a robust, field-proven starting point for the Suzuki-Miyaura coupling of this compound with a sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).

Objective: Synthesize 2-(2,6-dimethylphenyl)-6-methylbenzo[b]thiophene.

Materials:

  • This compound (1.2 equiv)

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol % Pd)

  • XPhos (4.5 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene, anhydrous (to make a ~0.2 M solution)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Reagent Addition: Add this compound and 2-bromo-1,3-dimethylbenzene to the flask.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert conditions if necessary).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Aher, R. D., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5259-5291. [Link]

  • Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Tang, W., & Zhang, W. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Uchiyama, M., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Dai, H., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • García-Melchor, M., & Sure, R. (2023). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Methylbenzo[b]thiophene-2-boronic acid. [Link]

  • Jutand, A., & de la Rosa, M. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2020). Advances in Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Request PDF. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • PubChem. (n.d.). Benzo(B)Thiophene-2-Boronic Acid. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Watson, D. A., et al. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. National Institutes of Health. [Link]

Sources

Technical Support Center: (6-Methylbenzo[b]thiophen-2-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Methylbenzo[b]thiophen-2-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions, providing in-depth, experience-driven advice to help you optimize your experiments for success.

Introduction: The Promise and Pitfalls of a Heterocyclic Boronic Acid

This compound is a valuable building block for the synthesis of a wide array of compounds, especially in the development of pharmaceuticals and organic materials where the benzothiophene scaffold is a key pharmacophore.[1] While Suzuki-Miyaura coupling is a powerful C-C bond-forming tool, its application with heteroaromatic boronic acids like this one is not without its challenges.[2][3] The electron-rich nature of the benzothiophene ring system can lead to a higher propensity for certain side reactions compared to simple arylboronic acids.

This guide will focus on the most prevalent side products, their mechanisms of formation, and robust strategies to mitigate their occurrence, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 6-methylbenzo[b]thiophene in my reaction mixture. What is causing this?

A1: The formation of 6-methylbenzo[b]thiophene is a classic case of protodeboronation . This is a common side reaction for many boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[4] Heteroaromatic boronic acids, particularly those with electron-rich ring systems like benzothiophene, are especially susceptible to this decomposition pathway.[5]

The primary culprit is often the presence of water in the reaction medium, especially under basic conditions which are typical for Suzuki couplings.[4] The mechanism can be complex, but it is generally accepted that the boronic acid is converted to a boronate species, which then undergoes protonolysis.

Q2: My desired cross-coupled product is formed, but I also have a significant amount of a dimeric byproduct, bis(6-methylbenzo[b]thiophen-2-yl). What is this and how can I avoid it?

A2: This dimeric species is the result of homocoupling , another prevalent side reaction in Suzuki-Miyaura couplings. This occurs when two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. The presence of oxygen is a major contributor to this side reaction, as it can promote the oxidative homocoupling of the boronic acid.[4] In some cases, the palladium catalyst itself can mediate this process.

Q3: I'm using a boronic ester derivative (e.g., a pinacol ester) of this compound to improve stability, but my yields are still low. Why might this be?

A3: While boronic esters are generally more stable than their corresponding boronic acids, they are not a panacea for all issues. Low yields could be due to several factors:

  • Inefficient in situ hydrolysis: The active species in many Suzuki reactions is the boronic acid, which is generated in situ from the ester. If the hydrolysis is slow or incomplete, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

  • Steric hindrance: Bulky protecting groups on the boronic acid, like the pinacol group, can sometimes hinder the transmetalation step in the catalytic cycle.

  • Protodeboronation of the ester: While more stable, boronic esters are not entirely immune to protodeboronation, especially under harsh basic conditions or at elevated temperatures.

Troubleshooting Guide: From Low Yields to Clean Reactions

This section provides a more detailed, problem-oriented approach to troubleshooting your reactions with this compound.

Problem 1: Significant Protodeboronation
Symptom Root Cause & Explanation Proposed Solution & Rationale
High levels of 6-methylbenzo[b]thiophene detected by GC/LC-MS. Low conversion of starting aryl halide.Excess water and/or strong base. Aqueous bases can accelerate the cleavage of the C-B bond.1. Use anhydrous conditions: Thoroughly dry all solvents and reagents. 2. Switch to a milder, non-aqueous base: Consider using potassium fluoride (KF) or cesium fluoride (CsF) instead of aqueous potassium carbonate or phosphate.[4]
Protodeboronation increases with reaction time.Instability of the boronic acid under reaction conditions. Prolonged exposure to heat and base leads to gradual decomposition.1. Use a more stable boronic acid surrogate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and undergo slow, controlled release of the boronic acid under reaction conditions, minimizing its decomposition.[5] 2. Decrease reaction time: If possible, use a more active catalyst/ligand system to accelerate the desired cross-coupling and reduce the overall reaction time.
Problem 2: Pervasive Homocoupling
Symptom Root Cause & Explanation Proposed Solution & Rationale
A significant peak corresponding to the dimer of the boronic acid is observed.Presence of oxygen. Oxygen can facilitate the oxidative homocoupling of the boronic acid.1. Rigorous degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.
Homocoupling is observed even under seemingly inert conditions.Catalyst-mediated homocoupling. Certain palladium species or reaction conditions can favor this pathway.1. Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[6] 2. Change the palladium precatalyst or ligand: Some ligand systems are more prone to promoting homocoupling than others. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Reaction Mechanisms: Visualizing Desired and Undesired Pathways

To better understand the interplay of these reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions of protodeboronation and homocoupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + [Ar'-B(OH)3]⁻ ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) BoronicAcid Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Boronate + OH⁻ Base Base Base->Boronate

Figure 1. The desired Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling BoronicAcid_p (6-Me-BT)-B(OH)2 Boronate_p [(6-Me-BT)-B(OH)3]⁻ BoronicAcid_p->Boronate_p + OH⁻ Protodeboronated 6-Me-BT-H Boronate_p->Protodeboronated + H₂O - B(OH)₄⁻ BoronicAcid_h1 (6-Me-BT)-B(OH)2 Homocoupled (6-Me-BT)₂(Dimer) BoronicAcid_h1->Homocoupled BoronicAcid_h2 (6-Me-BT)-B(OH)2 BoronicAcid_h2->Homocoupled + [Pd] / O₂

Figure 2. Competing side reactions: Protodeboronation and Homocoupling.

Experimental Protocols for Minimizing Side Products

The following protocols are designed to provide a robust starting point for your experiments, incorporating best practices to minimize the formation of common side products.

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol emphasizes anhydrous conditions and the use of a milder base to suppress protodeboronation.

  • Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If not purchased as such, solvents should be dried using an appropriate drying agent or a solvent purification system.

    • Ensure the this compound, aryl halide, and base (e.g., powdered K₃PO₄ or CsF) are of high purity and dry.

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

    • Add the degassed solvent via syringe or cannula.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Using a MIDA Boronate Ester for Unstable Boronic Acids

This "slow-release" strategy is particularly useful for challenging couplings where the boronic acid is prone to decomposition.[5]

  • Preparation of the MIDA Boronate:

    • Synthesize the MIDA boronate ester of this compound according to literature procedures. This derivative is typically a crystalline, air-stable solid.

  • Reaction Setup:

    • To a reaction flask, add the aryl halide (1.0 equiv), the MIDA boronate (1.1-1.2 equiv), a suitable base (e.g., K₃PO₄, 3.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂), and a ligand (e.g., SPhos).

    • Add a mixture of a degassed organic solvent and water (e.g., dioxane/H₂O, 5:1).

  • Reaction Execution:

    • Heat the mixture (typically 60-100 °C) with vigorous stirring. The MIDA boronate will slowly hydrolyze to release the boronic acid, which is then consumed in the catalytic cycle.

    • Monitor the reaction as described in Protocol 1.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Concluding Remarks

Successfully employing this compound in cross-coupling reactions hinges on understanding and mitigating its inherent reactivity and potential for side product formation. By carefully controlling reaction conditions, particularly the exclusion of water and oxygen, and by selecting the appropriate base and boronic acid form, researchers can significantly improve the efficiency and reproducibility of their synthetic routes. This guide provides a foundation of knowledge and practical strategies to navigate these challenges, ultimately enabling the synthesis of complex molecules for advancements in science and medicine.

References

  • Alcaro, S., et al. (2013). The Benzothiophene Scaffold in Medicinal Chemistry. Molecules, 18(10), 12857-12874.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (6-Methyl-2-pyridyl)boronic Acid and its Application in Suzuki-Miyaura Cross-Coupling. Organic Syntheses, 88, 234.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14934–14943. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412-443.
  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). A General and Efficient Method for the Suzuki Coupling of Aryl Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 68(22), 8751–8754.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Sangeetha, S., & Sekar, G. (2017). α-C–H Functionalization Using Cu(OAc)2 as Catalyst and Xanthate as Sulfur Source Enables an Efficient Synthesis of 2-Acylbenzo[b]thiophenes from Easily Accessible 2-Iodochalcones. Organic Letters, 19(7), 1670–1673.
  • Sun, L.-L., Deng, C.-L., Tang, R.-Y., & Zhang, X.-G. (2011). Copper-Catalyzed Thiolation Annulation of 2-Bromo Alkynylbenzenes with Sodium Sulfide. The Journal of Organic Chemistry, 76(18), 7546–7550.
  • Thomas, S., & Aggarwal, V. K. (2008). Asymmetric Suzuki-Miyaura Cross-Coupling of Secondary Boronic Esters.
  • Tobisu, M., & Chatani, N. (2006). Palladium-Catalyzed Cross-Coupling of C-S Bonds.
  • Walker, S. D., & Barder, T. E. (2009). A General Method for the Suzuki-Miyaura Coupling of Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in Pure Form.
  • Wang, D., & Wiemer, D. F. (2009). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 7(24), 5214-5220. Available at: [Link]

  • Wolfe, J. P., & Singer, R. A. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 68(24), 9572–9581.
  • Yin, J., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Zhang, Y., & Wu, J. (2012). Challenges in Suzuki-Miyaura Cross-Couplings by Ligand Design. Synlett, 23(10), 1445-1456.

Sources

Technical Support Center: Optimizing Suzuki Couplings with (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support guide for improving the yield and consistency of Suzuki-Miyaura cross-coupling reactions involving (6-Methylbenzo[b]thiophen-2-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet valuable, building block.

Heteroaromatic boronic acids, particularly electron-rich systems containing sulfur, present unique challenges compared to their simpler aryl counterparts. This guide provides a structured approach to troubleshooting, moving from common issues to advanced optimization strategies, grounded in mechanistic understanding.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles. Before attempting a complex multi-variable screen, ensure these fundamentals are addressed.

Q1: My reaction is giving very low or no yield of the desired product. What are the first things I should check?

A1: Before suspecting complex chemical issues, always verify the basics:

  • Reagent Purity & Integrity: this compound, like many heteroaryl boronic acids, can be prone to decomposition over time.[1] Confirm its purity by NMR or LC-MS. Boronic acids can exist as cyclic trimers (boroxines), which may have different reactivity.[1] Ensure your aryl halide is pure and your palladium catalyst has not been deactivated by improper storage.

  • Inert Atmosphere: The Suzuki-Miyaura catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintained under a positive pressure of inert gas throughout the reaction.[2]

  • Solvent Quality: Use anhydrous solvents where appropriate, especially if you are attempting to minimize water-related side reactions. Ensure any water used in biphasic systems is deoxygenated.

Q2: I see my boronic acid starting material disappearing on TLC/LC-MS, but I'm not forming much product. What is likely happening?

A2: This is a classic symptom of protodeboronation .[3] This is an undesired side reaction where the C–B bond of the boronic acid is cleaved by a proton source (like water or alcohol), converting it back to 6-methylbenzo[b]thiophene.[3] Heteroaryl boronic acids, especially electron-rich ones, are particularly susceptible to this process, which is often accelerated under the basic and high-temperature conditions of the coupling reaction.[4][5]

Q3: My reaction seems to start but then stops or stalls before completion. What could be the cause?

A3: This often points to catalyst deactivation or poisoning . The sulfur atom in the benzothiophene ring is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[4] This is a common issue with sulfur-containing heterocycles.[6] The choice of ligand is critical to prevent or mitigate this. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over off-cycle deactivation pathways.

Part 2: In-Depth Troubleshooting & Optimization Guides

If the initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.

Guide 1: Combating Protodeboronation

Protodeboronation is arguably the most significant challenge for this substrate.[3] The key is to make the desired transmetalation step kinetically more favorable than the undesired protonolysis.

start Low Yield due to Suspected Protodeboronation strategy1 Modify the Boron Reagent start->strategy1 strategy2 Optimize the Base start->strategy2 strategy3 Modify Solvent System start->strategy3 sub1_1 Use a Boronate Ester (e.g., Pinacol, MIDA) strategy1->sub1_1 sub1_2 Use Potassium Trifluoroborate (BF3K) strategy1->sub1_2 sub2_1 Use a Weaker, Non-Hydroxic Base (e.g., K3PO4, CsF) strategy2->sub2_1 sub2_2 Use Anhydrous Conditions with an Organic Base strategy2->sub2_2 sub3_1 Minimize Water Content strategy3->sub3_1

Caption: Troubleshooting workflow for protodeboronation.

  • Strategy 1: Modify the Boron Nucleophile. Boronic acids are in equilibrium with boronate anions in solution, which are susceptible to protonolysis.[5] Masking the boronic acid can provide a "slow release" of the active species, keeping its standing concentration low and minimizing decomposition.

    • Potassium (6-Methylbenzo[b]thiophen-2-yl)trifluoroborate: These salts are generally crystalline, air-stable solids that are much more resistant to protodeboronation than the corresponding boronic acids.[1] They can be used stoichiometrically and are a highly recommended alternative.

    • Boronate Esters (Pinacol, MIDA): Converting the boronic acid to a boronate ester can also increase stability.[7] While this requires an extra synthetic step, it can be yield-saving in the long run.

  • Strategy 2: Judicious Choice of Base. The base is required to activate the boronic acid for transmetalation, but strong bases in protic solvents can accelerate protodeboronation.[5][8]

    • Avoid strong hydroxide bases like NaOH or KOH if possible.

    • Cesium Carbonate (Cs₂CO₃): Often gives high yields due to its high solubility and basicity, effectively promoting the formation of the active boronate.[8]

    • Potassium Phosphate (K₃PO₄): A reliable and milder inorganic base that is often a good starting point.

    • Cesium Fluoride (CsF): A protocol using CsF in isopropanol has been shown to minimize protodeboronation for challenging heteroaryl boronic acids.[9]

Guide 2: Optimizing the Catalyst System

For a challenging substrate like a benzothiophene, the choice of palladium source and, more importantly, the ancillary ligand is paramount. The ligand must stabilize the palladium center, prevent catalyst poisoning by the sulfur atom, and promote a rapid rate of reductive elimination.[6]

G pd0 Pd(0)L2 pdi Ar-Pd(II)-X L2 pd0->pdi Oxidative Addition prod Ar-Ar' pd0->prod pdii Ar-Pd(II)-Ar' L2 pdi->pdii Transmetalation pdii->pd0 Reductive Elimination sub1 Ar-X sub1->pdi sub2 Ar'B(OH)2 + Base sub2->pdii

Caption: The Suzuki-Miyaura catalytic cycle.

Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are essential for this type of transformation. Traditional catalysts like Pd(PPh₃)₄ often give poor results.[8]

Catalyst System (Precatalyst + Ligand)Key Features & Rationale
Pd(OAc)₂ + SPhos SPhos is a bulky biarylphosphine ligand that promotes very fast rates for Suzuki couplings.[10][11] This system is highly effective for heteroaryl couplings and was shown to be superior to Pd(PPh₃)₄ for a benzo[b]thiophene substrate.[8]
Buchwald Precatalysts (e.g., SPhos-Pd-G3) These are well-defined, air-stable precatalysts that rapidly form the active monoligated Pd(0) species.[12] This rapid activation can be crucial, initiating the catalytic cycle before the boronic acid has time to decompose.
Pd(dppf)Cl₂ A robust and commonly used catalyst that can be effective, but may require higher temperatures or longer reaction times compared to more modern systems.[13]
Guide 3: Selecting the Optimal Solvent

The solvent must solubilize the reagents while mediating the activity of the base and catalyst.

Solvent SystemProsCons
THF / H₂O Excellent solvent for many substrates. An optimized procedure for other benzo[b]thiophene derivatives found this system to be highly effective.[8]Water can promote protodeboronation if not carefully controlled.
1,4-Dioxane / H₂O Very common and effective system. Higher boiling point allows for higher reaction temperatures if needed.Water can promote protodeboronation. Dioxane can be difficult to remove.
Toluene / H₂O Good for less polar substrates.Poor miscibility with water can sometimes lead to lower yields.[8]
DMF or DMAc High boiling point polar aprotic solvents. Can be useful for poorly soluble substrates.Can lead to catalyst deactivation at high temperatures.[8] Difficult to remove.
Part 3: Experimental Protocols
Protocol 1: Recommended Starting Conditions for Optimization

This protocol provides a robust starting point based on literature precedence for similar heteroaromatic systems.[9][8]

Materials:

  • This compound (1.2 equiv)

  • Your aryl halide (Ar-X) (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • THF and deoxygenated H₂O (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed THF/H₂O (4:1) solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation and Use of Potassium (6-Methylbenzo[b]thiophen-2-yl)trifluoroborate

This is the preferred method to circumvent protodeboronation issues.[1]

Part A: Synthesis of the Trifluoroborate Salt

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of methanol and water.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) dropwise with stirring.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water and then diethyl ether.

  • Dry the resulting white solid under vacuum. This is your stable trifluoroborate salt.

Part B: Suzuki Coupling using the Trifluoroborate Salt

  • Follow the procedure in Protocol 1 , but instead of the boronic acid, use the newly synthesized potassium (6-Methylbenzo[b]thiophen-2-yl)trifluoroborate (1.2 equiv).

  • The reaction may require slightly longer reaction times or higher temperatures as the trifluoroborate is slowly hydrolyzed in situ to the active boronic acid/boronate.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Mammadova, P., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Reyes-Melo, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 751-757. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Walker, S. D., et al. (2004). A New Palladium Catalyst System for the Suzuki−Miyaura Coupling of Hindered Aryl and Heteroaryl Halides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 5830-5832. [Link]

  • Hoff, B. H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Al-Zoubi, R. M. (2014). The Suzuki-Miyaura Cross-Coupling Reaction in the Synthesis of Pharmaceutical Compounds. Organic Chemistry: Current Research. [Link]

  • Li, C., et al. (2016). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 138(28), 8730–8733. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Reddit User Discussion. (2020). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids. Journal of Organic Chemistry, 82(21), 11464-11472. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Reddit User Discussion. (2020). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Tang, W., & Zhang, X. (2010). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Angewandte Chemie International Edition, 49(32), 5554-5558. [Link]

  • Lenardão, E. J., et al. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(7), 785. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Reyes-Melo, J. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Barker, J. A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry, 5(1), 384-398. [Link]

Sources

Impact of water on the stability of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for (6-Methylbenzo[b]thiophen-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile reagent. Here, we will address common challenges, particularly those related to the impact of water on its stability and reactivity, ensuring the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: My this compound appears clumpy and has a lower-than-expected purity. What could be the cause?

A: This is a common observation with many boronic acids and is often related to the presence of water. Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides called boroxines.[1][2] This is a reversible process, and the equilibrium between the boronic acid and its boroxine form can be influenced by storage conditions, particularly humidity.[3] Clumpiness can be an indication of moisture absorption, which can facilitate this transformation.[4][5]

Q2: I'm observing inconsistent results in my Suzuki-Miyaura coupling reactions. Could the water content of my this compound be a factor?

A: Absolutely. The presence of water can have a multifaceted impact on Suzuki-Miyaura cross-coupling reactions. While aqueous basic conditions are often employed to facilitate the reaction, an uncontrolled amount of water in the boronic acid reagent itself can lead to inconsistencies.[6][7] Water can influence the speciation of the boronic acid and its esters during the reaction and can also affect the mechanism of transmetalation by enabling the formation of palladium-hydroxide intermediates.[8] Furthermore, excess water can promote an undesired side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to reduced yields of the desired product.[9][10]

Q3: How does the presence of water affect the stability of this compound in solution?

A: In solution, water plays a critical role in the equilibrium between the boronic acid and its boroxine form.[11] While boronic acids are generally stable, prolonged exposure to water, especially under non-neutral pH conditions, can lead to degradation.[9] For instance, some aryl boronic acids have been shown to undergo gradual decomposition via protodeboronation in the presence of water, even without a transition metal catalyst.[10] The pH of the aqueous medium is a significant factor in the rate of protodeboronation.[9]

Q4: What are the best practices for storing this compound to maintain its stability?

A: Proper storage is crucial for preserving the integrity of your boronic acid. It is recommended to store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator to minimize exposure to atmospheric moisture.[4] For long-term storage, keeping it in a freezer at temperatures under -20°C in an inert atmosphere is advisable.[12] Avoid frequent temperature cycles that can lead to condensation inside the container.

Troubleshooting Guides

Problem 1: Inconsistent Yields in Suzuki-Miyaura Coupling

You are performing a Suzuki-Miyaura coupling reaction with this compound and observe significant variability in your product yield from batch to batch.

Root Cause Analysis:

The most likely culprit is the variable water content in your this compound. This can lead to the formation of boroxine and promote the undesired protodeboronation side reaction.

Workflow for Diagnosing and Resolving the Issue:

Caption: Workflow for the purification and characterization of boronic acids.

Detailed Protocol:

1. Purification by Recrystallization:

  • Procedure: A common method for purifying boronic acids is through recrystallization from water or a mixed solvent system. [3]However, for a compound that is insoluble in water like this compound, a different solvent system will be necessary. [12]An alternative purification involves treating the crude boronic acid with a base to form the boronate salt, which can then be isolated and re-acidified to yield the pure boronic acid. [13] * Rationale: This process can help to remove non-boronic acid impurities and can also favor the formation of the monomeric boronic acid upon crystallization from an aqueous medium.

2. Characterization:

  • ¹H NMR Spectroscopy: In an anhydrous solvent (e.g., DMSO-d₆), you may observe signals corresponding to both the boronic acid and the boroxine. The ratio of these species can change depending on the water content of the solvent.
  • HPLC Analysis: Reversed-phase HPLC can be used to assess the purity of boronic acids. It's important to use a well-chosen mobile phase to achieve good separation.
  • Melting Point: The observed melting point may be a range rather than a sharp point due to the presence of the boroxine. The melting point for Benzo[b]thien-2-ylboronic acid is reported as 254-256 °C. [12]
Data Summary Table
PropertyThis compoundBenzo[b]thien-2-ylboronic acid
Molecular Formula C₉H₉BO₂SC₈H₇BO₂S
Molecular Weight 192.04 g/mol 178.02 g/mol [12]
Appearance Typically a white to off-white powder [14]White to off-white powder [12]
Melting Point Data not readily available254-256 °C [12]
Solubility Insoluble in water [12]Insoluble in water [12]

Concluding Remarks

The stability and reactivity of this compound are intrinsically linked to the presence of water. By understanding the equilibrium between the boronic acid and its boroxine anhydride and by implementing appropriate handling, storage, and experimental procedures, researchers can mitigate the challenges associated with water content. This will ultimately lead to more reproducible and reliable experimental outcomes in the development of novel therapeutics and other advanced materials.

References

  • Vertex AI Search. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
  • Wikipedia. Boronic acid.
  • ResearchGate.
  • Wikipedia.
  • National Institutes of Health. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • PubChem. 5-Methylbenzo[b]thiophene-2-boronic acid.
  • University of Edinburgh Research Explorer. The Boroxine–Boronic Acid Equilibrium.
  • Proceedings of the National Academy of Sciences. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • U.S. Borax.
  • Google Patents.
  • National Institutes of Health.
  • Lab Alley. How to Store Boric Acid.
  • ResearchGate. (2014, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ResearchGate.
  • ACS Publications. (2016, November 30).
  • National Institutes of Health.
  • Journal of the American Chemical Society.
  • PubMed. (2012, March 16).
  • ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • ChemicalBook. Benzo[b]thien-2-ylboronic acid.
  • BOC Sciences. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.
  • MDPI. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
  • University of Twente. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • HETEROCYCLES. (2013, April 3). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • National Institutes of Health. (2024, February 8). Water-stable boroxine structure with dynamic covalent bonds.
  • MDPI.
  • Organic Syntheses.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.
  • Sigma-Aldrich. 2-Thienylboronic acid.

Sources

Removing palladium catalyst residues from products of (6-Methylbenzo[b]thiophen-2-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Removing Palladium Catalyst Residues from Products of (6-Methylbenzo[b]thiophen-2-yl)boronic acid Reactions

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals facing the critical challenge of removing residual palladium from high-value organic compounds, with a special focus on products derived from Suzuki-Miyaura couplings involving sulfur-containing reagents like this compound.

The extensive use of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry necessitates robust methods for removing the catalyst to meet stringent regulatory limits, such as those outlined in the ICH Q3D Guideline for Elemental Impurities.[1][2] Residual palladium can not only compromise the integrity of biological assays but is also a significant cost factor, making efficient removal and recovery paramount.[1][3] This guide is designed to explain the underlying principles of palladium removal and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my reaction mixture?

The difficulty arises from the complex nature of palladium species in the reaction medium.[1] After a catalytic cycle, palladium doesn't just exist in one form. You may have:

  • Homogeneous Pd(0) and Pd(II) species: These are dissolved in the reaction solvent.

  • Colloidal Palladium ('Palladium Black'): These are insoluble nanoparticles of Pd(0) metal that can be difficult to filter.[4][5]

  • Strongly Coordinated Palladium: Your product, starting materials, or ligands—especially sulfur-containing compounds like benzothiophenes—can act as strong ligands, keeping palladium solubilized and making it "invisible" to some removal techniques.[6]

The choice of removal technique is highly dependent on the specific palladium species present, the solvent system, and the properties of your final product.[1]

Q2: I filtered my reaction mixture through Celite, but my product is still gray/black and ICP-MS shows high palladium levels. What went wrong?

Filtration through Celite or silica plugs is effective at removing heterogeneous palladium, like palladium on carbon (Pd/C) or precipitated palladium black.[7][8] However, it is often ineffective against homogeneous (dissolved) palladium species.[9] If significant palladium remains after filtration, it is almost certainly dissolved in your product solution and requires a more active removal method like chemical scavenging.

Q3: What is a "palladium scavenger" and how does it work?

A palladium scavenger is a material that selectively binds to palladium, allowing it to be removed from the solution by filtration.[10] These typically work through strong coordination chemistry. The most common scavengers are based on:

  • Functionalized Silica: Silica gel modified with functional groups that have a high affinity for palladium, such as thiols, amines, and thioureas.[1][11]

  • Activated Carbon: A high-surface-area adsorbent that can effectively remove palladium and other impurities, though sometimes with a risk of product loss.[12][13]

  • Functionalized Resins: Polymer beads with chelating groups that capture the metal.[11][14]

The key is the high affinity of atoms like sulfur and nitrogen on the scavenger for palladium, which forms a stable complex that can be easily filtered off.[1]

Q4: Are there any non-scavenging methods to remove palladium?

Yes. Traditional purification methods can reduce palladium levels, but often not sufficiently on their own.[2] These include:

  • Crystallization: Can be effective, but palladium impurities can sometimes co-crystallize or get trapped in the crystal lattice, concentrating the metal.[2][11]

  • Chromatography: Standard silica gel chromatography can reduce palladium levels, but "streaking" of the metal down the column is common, leading to contamination of product fractions.[9]

  • Liquid-Liquid Extraction: Aqueous washes with chelating agents like N-acetylcysteine or sodium bisulfite can extract palladium into the aqueous phase.[1][11]

A multi-step approach, such as chromatography followed by a scavenger treatment on the pooled fractions, is often the most reliable strategy.[9]

Method Selection and Troubleshooting Guide

Choosing the right palladium removal strategy is critical for success. The following decision tree and troubleshooting table are designed to guide you to the optimal method for your specific situation.

Decision Logic for Palladium Removal

The following diagram illustrates a logical workflow for selecting a purification strategy after a palladium-catalyzed reaction.

G start Post-Reaction Mixture (e.g., Suzuki with this compound) filter_pd_c Used Heterogeneous Catalyst? (e.g., Pd/C) start->filter_pd_c celite_filtration Filter through Celite® Pad filter_pd_c->celite_filtration Yes crude_product Crude Product Solution filter_pd_c->crude_product No (Homogeneous Catalyst) celite_filtration->crude_product initial_analysis Analyze Pd Level (ICP-MS) Is it > 100 ppm? crude_product->initial_analysis scavenging Implement Scavenging Protocol initial_analysis->scavenging Yes crystallization_check Is Product Crystalline? initial_analysis->crystallization_check No scavenging->crystallization_check recrystallize Recrystallization crystallization_check->recrystallize Yes chromatography Silica Gel Chromatography crystallization_check->chromatography No / Oily Product final_product Final Product recrystallize->final_product chromatography->final_product final_analysis Final Pd Analysis (ICP-MS) < 10 ppm? final_product->final_analysis success Product Meets Specification final_analysis->success Yes fail Re-evaluate Scavenger/ Method final_analysis->fail No

Caption: Workflow for selecting a palladium purification strategy.

Troubleshooting Common Issues
Problem Encountered Probable Cause(s) Recommended Solution(s)
High residual Pd (>100 ppm) after chromatography. 1. Palladium is co-eluting with your product. 2. The palladium species is not strongly adsorbing to silica.1. Post-Chromatography Scavenging: Combine the product-containing fractions and treat with a scavenger (see protocols below). This is often the most effective method.[9] 2. Modify Mobile Phase: Adding a small amount of a chelating solvent like triethylamine or a different co-solvent can sometimes change how palladium interacts with the silica.
Significant product loss after activated carbon treatment. 1. Your product is non-polar and adsorbs strongly to the carbon surface. 2. Too much carbon was used.1. Reduce Carbon Loading: Start with a lower weight percentage (e.g., 5-10 wt%) and increase if necessary. 2. Optimize Solvent: A more polar solvent may reduce product adsorption. 3. Switch to Silica Scavenger: Functionalized silicas are generally more selective for palladium and show lower product loss.[1]
Thiol-based scavenger is ineffective. 1. Palladium Oxidation State: Thiol scavengers are most effective for soft Pd(0) and Pd(II) species. Highly oxidized or complexed palladium may not bind as well. 2. Steric Hindrance: Your product may be sterically blocking access to the coordinated palladium. 3. Sulfur Competition: The benzothiophene moiety of your starting material/product may compete with the scavenger, requiring more equivalents or longer reaction times.1. Screen Different Scavengers: Test scavengers with different functional groups (e.g., amine-based, thiourea-based) that have different binding mechanisms.[15] 2. Increase Temperature/Time: Gently heating the mixture (e.g., to 40-50 °C) can increase scavenging kinetics.[16] 3. Add a Reducing Agent: A mild reducing agent can sometimes convert stubborn Pd species to a more easily scavenged form.[4]
Palladium levels are inconsistent between batches. 1. Reaction conditions (temperature, time, atmosphere) are not well-controlled. 2. Variations in the quality of reagents or solvents.1. Standardize Reaction Conditions: Ensure consistent degassing, inert atmosphere, and temperature control. Oxygen can lead to the formation of different Pd species.[4][17] 2. Purify Reagents: Ensure boronic acids and other reagents are pure, as impurities can affect the catalyst lifecycle.
Detailed Technical Protocols
Protocol 1: Screening Palladium Scavengers

Rationale: Before committing to a large-scale purification, a small-scale screen is essential to identify the most effective scavenger for your specific product and solvent system.[2]

Methodology:

  • Prepare Stock Solution: Dissolve a known quantity of your crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to create a stock solution. Take a small aliquot for a baseline ICP-MS analysis to determine the initial palladium concentration (ppm).

  • Aliquot for Screening: In separate vials, place equal volumes of your crude product stock solution.

  • Add Scavengers: To each vial, add a different scavenger. Use a consistent loading (e.g., 20 wt% or ~10 equivalents relative to the initial palladium content). Include a variety of types:

    • Vial A: Activated Carbon (e.g., Darco® KB-B)[1]

    • Vial B: Thiol-functionalized silica (e.g., SiliaMetS® Thiol)

    • Vial C: Amine-functionalized silica (e.g., SiliaMetS® DMT)

    • Vial D: Thiourea-functionalized silica[15]

  • Agitate: Stir all vials at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2-4 hours).

  • Sample and Analyze: Filter each solution through a syringe filter (e.g., 0.45 µm PTFE). Submit the filtrate from each for ICP-MS analysis to determine the final palladium concentration.

  • Evaluate: Compare the final ppm levels to identify the most efficient scavenger.

Protocol 2: Bulk Scavenging with Activated Carbon

Rationale: Activated carbon is a cost-effective and highly effective scavenger, particularly for removing palladium and colored impurities simultaneously.[1][12]

Methodology:

  • Dissolve Crude Product: Dissolve the crude material in a suitable solvent (e.g., THF, Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Add Activated Carbon: Add powdered activated carbon (e.g., 10-50 wt% relative to the crude product). The optimal amount should be determined by screening. A lower loading minimizes product loss.[1]

  • Stir and Heat: Stir the slurry. Gentle heating to 40-50 °C can improve efficiency.[1] An 18-hour agitation period is often effective, but the optimal time should be verified.[1]

  • Hot Filtration: Filter the mixture while warm through a pad of Celite® (approx. 2-3 cm thick) in a sintered glass funnel. This prevents the product from crystallizing out during filtration.

  • Wash: Wash the carbon/Celite cake thoroughly with fresh, hot solvent to recover any adsorbed product. Caution: Over-washing can sometimes cause a small amount of palladium to leach back into the filtrate.[1]

  • Concentrate and Analyze: Combine the filtrates, concentrate under reduced pressure, and submit a sample of the purified product for ICP-MS analysis.

Protocol 3: Bulk Scavenging with Functionalized Silica

Rationale: Functionalized silicas offer high selectivity for palladium, often resulting in lower product loss compared to carbon and simple filtration for removal.[1][14]

Methodology:

  • Dissolve Crude Product: Dissolve the crude material in an appropriate solvent.

  • Add Silica Scavenger: Add the selected silica scavenger (e.g., 5-10 equivalents based on initial palladium content).

  • Stir and Heat: Stir the slurry at room temperature or elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal conditions depend on the scavenger and the tenacity of the palladium coordination.[1]

  • Filter: Filter the mixture to remove the silica scavenger. A standard filter paper or a sintered glass funnel is sufficient.

  • Wash: Wash the silica cake thoroughly with fresh solvent to recover the product.

  • Concentrate and Analyze: Combine the filtrates, remove the solvent, and analyze the final product for residual palladium by ICP-MS.

Comparative Analysis of Common Palladium Scavengers
Scavenger TypeMechanismAdvantagesDisadvantagesTypical Final Pd Level
Activated Carbon AdsorptionHigh efficiency, removes color, low cost.[1][12]Can cause significant product loss, especially with non-polar compounds; filtration can be slow.[2]< 1 - 10 ppm[1]
Thiol-Functionalized Silica Covalent Bonding (Chelation)High selectivity, low product loss, easy to filter.[16]Higher cost, can be less effective for certain Pd species.< 1 - 15 ppm[15][16]
Amine-Functionalized Silica CoordinationEffective for a different range of Pd species, good selectivity.Can be basic and may not be suitable for base-sensitive products.System Dependent
Thiourea-Functionalized Silica Covalent Bonding (Chelation)Very high affinity for palladium, extremely effective.[15]Higher cost.< 1 ppm[15]
Crystallization Exclusion from Crystal LatticeCan provide very pure material, scalable.Palladium can be included in the crystal; not suitable for oils.[2]Highly Variable (10->500 ppm)
Special Considerations: The Role of the Benzothiophene Sulfur

The sulfur atom in the (6-Methylbenzo[b]thiophen-2-yl) moiety is a potential ligand for palladium. This has two important implications:

  • Stronger Pd-Product Coordination: The sulfur atom can coordinate to the residual palladium catalyst, forming a stable complex that is more difficult to remove. This may require more aggressive scavenging conditions (higher temperature, longer time, or more scavenger equivalents) compared to products without such coordinating groups.

  • Potential for Scavenger Poisoning: While less common, it is conceivable that the product itself could compete with the scavenger for binding sites on the palladium, reducing the scavenger's efficiency.[6]

If you consistently face challenges with palladium removal from this class of compounds, prioritizing scavengers with extremely high palladium affinity, such as thiourea-functionalized silica , is a logical next step.[15]

Final Verification: Quantifying Residual Palladium

Visual confirmation is never sufficient. The only way to ensure your product meets regulatory and quality standards is through quantitative analysis.[3][18]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities.[11][19] It offers extremely low detection limits required to confirm that palladium levels are below the accepted threshold (e.g., <10 ppm).[16]

  • Sample Preparation: Accurately weigh a sample of your final product (e.g., 10-20 mg) into a specialized digestion vessel. The sample is typically digested in strong acid (e.g., nitric acid) at high temperature and pressure to break down all organic matter, leaving the elemental palladium for analysis. Always consult with your analytical services department for their specific sample submission requirements.

By combining a logical selection process, robust experimental protocols, and rigorous final analysis, you can reliably and consistently remove palladium catalyst residues, ensuring the quality and integrity of your final product.

References
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem.
  • Arbor Assays. (2017).
  • ResearchGate. (n.d.). General mechanism of Pd removal using scavengers.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Hughes, D. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Hughes, D. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • MDPI. (2023). Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • ResearchGate. (2019). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Amazon Filters.
  • Sigma-Aldrich. (n.d.). Benzo b thien-2-ylboronic acid. Sigma-Aldrich.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Merck.
  • MDPI. (2023). Recovery of Pd(II)
  • ResearchGate. (2020). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
  • Hughes, D. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube.
  • Wikipedia. (n.d.). Palladium on carbon. Wikipedia.
  • ResearchGate. (2023). Methyl Boronic Acid.
  • PubMed. (2022).
  • The Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry.
  • St. Jean, D. J., Jr., & Poon, D. J. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (6-Methylbenzo[b]thiophen-2-yl)boronic Acid and Its Positional Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Benzo[b]thiophene scaffolds are privileged structures in numerous biologically active compounds, and their functionalization via cross-coupling reactions is a cornerstone of modern synthetic chemistry.[1][2] Among these methods, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[3][4] This guide provides an in-depth comparison of the reactivity of (6-Methylbenzo[b]thiophen-2-yl)boronic acid with its positional isomers, offering insights into the electronic and steric factors that govern their performance in this critical C-C bond-forming reaction.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide or triflate.[3][5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is influenced by the electronic and steric properties of the substrates, catalyst, ligands, and reaction conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)L_n C R'-Pd(II)L_n-X A->C B Oxidative Addition (R'-X) E R'-Pd(II)L_n-R C->E D Transmetalation (R-B(OH)3-) E->A R-R' F Reductive Elimination G R-B(OH)2 H [R-B(OH)3]⁻ G->H + Base (e.g., OH⁻) H->C Enters Transmetalation Steric_Hindrance cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance 6-Methyl 6-Methyl 3-Methyl 3-Methyl

Figure 2: A visual comparison of the steric environments of this compound (low hindrance) and (3-Methylbenzo[b]thiophen-2-yl)boronic acid (high hindrance).

Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted reactivity trends, a standardized Suzuki-Miyaura coupling experiment should be performed. This protocol is designed to be a self-validating system by keeping all other reaction parameters constant while varying only the boronic acid isomer.

Materials and Reagents
  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound and its 3-, 4-, 5-, and 7-methyl isomers

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

Reaction Setup and Procedure
  • To a series of identical reaction vials, add the aryl bromide (1.0 equiv.), the respective methylbenzo[b]thiophen-2-ylboronic acid isomer (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., 2 mol %).

  • Add the solvent mixture and the internal standard.

  • Seal the vials and purge with an inert gas (e.g., argon or nitrogen).

  • Place the vials in a preheated reaction block at a constant temperature (e.g., 80-100 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw an aliquot from each reaction mixture.

  • Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by GC or HPLC to determine the consumption of the starting material and the formation of the product relative to the internal standard.

Data Analysis

Plot the concentration of the product versus time for each isomer. The initial reaction rate can be determined from the slope of these curves. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of each isomer under the tested conditions.

Experimental_Workflow A Reaction Setup (Varying Boronic Acid Isomer) B Heating and Sampling (Time Points) A->B C Quenching and Extraction B->C D GC/HPLC Analysis C->D E Data Plotting (Concentration vs. Time) D->E F Determine Initial Rates E->F G Comparative Reactivity Analysis F->G

Figure 3: Workflow for the comparative experimental study of isomer reactivity.

Conclusion and Recommendations

Based on fundamental principles of organic chemistry, this compound is predicted to be a highly reactive partner in Suzuki-Miyaura coupling reactions, comparable to its 4- and 5-methyl isomers. Its reactivity stems from the favorable combination of the electron-donating nature of the methyl group and the minimal steric hindrance it imposes on the reactive boronic acid center. The 7-methyl isomer is expected to be slightly less reactive due to moderate steric hindrance, while the 3-methyl isomer is predicted to be the least reactive due to significant ortho-steric hindrance.

For synthetic applications requiring the benzo[b]thiophene-2-yl moiety, the 4-, 5-, and 6-methyl isomers of the corresponding boronic acid are recommended as highly efficient coupling partners. When designing synthetic routes, chemists should be mindful of the potential for reduced reactivity with the 7-methyl isomer and anticipate significantly lower yields or the need for more forcing conditions with the 3-methyl isomer. The provided experimental protocol offers a robust framework for obtaining quantitative data to support these predictions and to further refine the selection of building blocks for specific synthetic targets.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

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The Methyl Effect: A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of subtle structural modifications on a molecule's biological activity is paramount. The benzothiophene scaffold, a privileged structure in medicinal chemistry, is a prime example of a molecular framework whose therapeutic potential can be significantly modulated by the addition or subtraction of a simple methyl group.[1] This guide provides an in-depth comparison of the biological activities of methylated versus non-methylated benzothiophene derivatives, supported by experimental data and detailed protocols to empower your own research endeavors.

The Significance of Methylation in Drug Design

Methylation, the addition of a methyl (CH₃) group, is a fundamental tool in medicinal chemistry for several key reasons. It can alter a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, a methyl group can introduce steric hindrance, affecting how a molecule binds to its biological target. This can lead to enhanced potency, selectivity, or even a complete change in the mechanism of action. The strategic placement of a methyl group can also block metabolic pathways, increasing a drug's half-life.

This guide will explore these principles in the context of benzothiophene derivatives, examining their impact on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: A Tale of Two Scaffolds

Benzothiophene derivatives have shown considerable promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of key signaling pathways.[2][3] The influence of methylation on this activity is a critical area of investigation.

Comparative Analysis

In the realm of benzothiophenes, acrylonitrile derivatives have been identified as potent anticancer agents that interfere with tubulin polymerization.[2] While direct methylation comparisons within this specific series are limited, the principle that small structural changes can significantly impact cytotoxicity is well-established.

To illustrate a hypothetical comparison, let's consider two representative compounds:

Compound Structure Observed/Hypothesized Anticancer Activity Potential Influence of Methylation
Benzothiophene-2-carboxamide (Non-methylated) A benzothiophene core with a carboxamide group at the 2-position.Moderate cytotoxic activity against various cancer cell lines.The unsubstituted scaffold allows for a certain degree of flexibility in binding to target proteins.
3-Methyl-benzothiophene-2-carboxamide (Methylated) The same core structure with a methyl group added at the 3-position.Potentially enhanced cytotoxic activity.The methyl group could increase lipophilicity, improving cell permeability. It might also provide a better fit into a hydrophobic pocket of the target protein, such as tubulin or a specific kinase, leading to stronger binding and enhanced activity. Conversely, steric hindrance from the methyl group could also decrease activity if it prevents optimal binding.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [5][6][7][8][9]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the methylated and non-methylated benzothiophene derivatives in DMSO.

    • Create a dilution series of each compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Anticancer Activity Screening

cluster_synthesis Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis synthesis_m Synthesize Methylated Benzothiophene treat_cells Treat Cells with Compounds synthesis_m->treat_cells synthesis_nm Synthesize Non-Methylated Benzothiophene synthesis_nm->treat_cells seed_cells Seed Cancer Cells in 96-well Plates seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare Compare Activities det_ic50->compare

Caption: Workflow for comparing the anticancer activity of methylated and non-methylated benzothiophenes.

Antimicrobial Activity: The Impact of Methylation on Bacterial and Fungal Growth

Benzothiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[10][11] The introduction of a methyl group can influence this activity by altering the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Analysis

Studies on related heterocyclic compounds, such as 1,2-benzothiazine derivatives, have shown that methylation can enhance antimicrobial activity. For example, compounds with a methyl group on the benzene ring of the benzoyl moiety exhibited higher antimicrobial efficacy.[8]

Let's consider a hypothetical comparison of a methylated and non-methylated benzothiophene derivative against common bacterial and fungal strains:

Compound Structure Hypothesized Antimicrobial Activity (MIC in µg/mL) Rationale for Methylation's Effect
S. aureusE. coli
2-Amino-benzothiophene (Non-methylated) A benzothiophene core with an amino group at the 2-position.64128
2-Amino-5-methyl-benzothiophene (Methylated) The same core with a methyl group at the 5-position.3264
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13][14][15][16]

Step-by-Step Methodology:

  • Preparation of Compounds and Media:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare a 2x concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Serial Dilution:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells except the first column.

    • Add 100 µL of the highest concentration of the test compound (in broth) to the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL.

  • Inoculum Preparation:

    • Grow the microbial strains overnight in their respective broths.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and benzothiophene derivatives have emerged as potential anti-inflammatory agents.[1][17] Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, which are regulated by signaling pathways such as NF-κB.[18][19]

Comparative Analysis

The effect of methylation on anti-inflammatory activity can be significant. For instance, in a study of 1,2-benzothiazine derivatives, the presence of a methyl group influenced their anti-inflammatory effects.[20]

Here is a hypothetical comparison of the anti-inflammatory activity of a methylated and non-methylated benzothiophene derivative:

Compound Structure Hypothesized Anti-inflammatory Activity (IC₅₀ for NO Inhibition in µM) Rationale for Methylation's Effect
Benzothiophene-3-carboxylic acid (Non-methylated) A benzothiophene core with a carboxylic acid group at the 3-position.50The carboxylic acid moiety can participate in hydrogen bonding with target enzymes like COX or iNOS.
2-Methyl-benzothiophene-3-carboxylic acid (Methylated) The same core with a methyl group at the 2-position.25The methyl group could enhance binding to a hydrophobic pocket adjacent to the active site of the target enzyme, leading to increased inhibitory potency.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Methodology: [21][22][23][24]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO inhibition.

Signaling Pathway: NF-κB in Inflammation

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (iNOS, COX-2, Cytokines) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Benzothiophene Benzothiophene Derivative Benzothiophene->IKK Inhibits

Caption: Benzothiophenes can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Conclusion

The addition of a methyl group to a benzothiophene scaffold is a powerful strategy that can profoundly influence its biological activity. While the precise effects are position-dependent and must be determined empirically, methylation generally offers a viable approach to enhancing the anticancer, antimicrobial, and anti-inflammatory properties of these versatile molecules. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the impact of methylation and other structural modifications on the therapeutic potential of novel benzothiophene derivatives. By understanding and harnessing the "methyl effect," we can continue to refine and optimize these promising compounds in the quest for new and more effective medicines.

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A Comparative Guide to HPLC and GC-MS for Purity Analysis of (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (6-Methylbenzo[b]thiophen-2-yl)boronic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts the yield and impurity profile of subsequent reactions, making robust analytical characterization essential. This guide provides an in-depth comparison of two prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

The Critical Role of Purity for this compound

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in medicinal chemistry.[1][2] Impurities in the boronic acid starting material can lead to the formation of undesired side products, complicating downstream purification and potentially introducing toxicologically significant compounds into the final active pharmaceutical ingredient (API). Common impurities may include residual starting materials from its synthesis, such as 6-methylbenzo[b]thiophene, or byproducts like boroxines (anhydrides of boronic acids), which can impact the stoichiometry and efficiency of the coupling reaction. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

The Science Behind the Separation: Causality in Method Design

The primary challenge in the RP-HPLC analysis of boronic acids is their propensity for on-column hydrolysis and the potential for peak tailing.[3] Boronic acids can interact with the silica support of the stationary phase, leading to poor peak shape. Furthermore, the equilibrium between the boronic acid and its trimeric anhydride, boroxine, can result in broad or split peaks.

To mitigate these challenges, careful method development is crucial. The choice of a suitable stationary phase, such as a C18 column with end-capping to minimize silanol interactions, is a critical first step. The mobile phase composition, particularly its pH, plays a pivotal role. An acidic mobile phase (e.g., using formic or acetic acid) can suppress the ionization of the boronic acid, improving retention and peak shape. Conversely, a high pH mobile phase can be used to analyze boronic esters, which are prone to hydrolysis under acidic conditions.[3]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a general procedure for the purity analysis of this compound using RP-HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The choice of diluent should ensure complete dissolution and compatibility with the mobile phase.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 20% B, increasing to 80% B over 15 minutes, followed by a hold and re-equilibration. The gradient profile should be optimized to achieve adequate separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the compound.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

A simplified workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[4] While boronic acids themselves are generally not volatile enough for direct GC analysis, derivatization can be employed to overcome this limitation.

The Rationale for Derivatization in GC-MS

The hydroxyl groups of boronic acids make them polar and prone to hydrogen bonding, resulting in low volatility. Derivatization masks these polar functional groups, increasing the volatility of the analyte and making it amenable to GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for boronic acids.[5] The resulting trimethylsilyl (TMS) ester is significantly more volatile and thermally stable.

Experimental Protocol: GC-MS Purity Determination with Derivatization

This protocol provides a general method for the purity analysis of this compound using GC-MS following silylation.

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

2. GC-MS Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized for the specific analyte and potential impurities.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

3. Data Analysis:

  • The purity is determined by the area percentage of the main derivatized peak. The mass spectrum provides confirmation of the identity of the main peak and can be used to identify unknown impurities by comparing their spectra to mass spectral libraries.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate GC Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze integrate Integrate Chromatogram analyze->integrate identify Identify Peaks via Mass Spectra integrate->identify calculate Calculate Area % Purity identify->calculate

A simplified workflow for GC-MS purity analysis with derivatization.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.

FeatureHPLCGC-MS
Applicability Directly applicable to the non-volatile boronic acid.Requires derivatization to increase volatility.
Sample Preparation Simpler, typically involving dissolution in a suitable solvent.More complex due to the derivatization step.
Separation Excellent for a wide range of polar and non-polar impurities.Best suited for volatile and thermally stable impurities.
Detection UV detection is common, providing good sensitivity for chromophoric compounds. Other detectors (e.g., MS, CAD) can be used.Mass spectrometry provides high specificity and structural information for peak identification.
Quantitation Straightforward using area percent, with the assumption of similar response factors for impurities.Accurate quantitation requires consideration of derivatization efficiency and potential differences in ionization efficiency.
Throughput Can be high with modern UHPLC systems.The derivatization step can reduce overall throughput.
Cost Generally lower initial instrument cost compared to GC-MS.Higher initial instrument cost.

Alternative and Complementary Techniques

While HPLC and GC-MS are the primary methods, other techniques can provide valuable, often orthogonal, information about the purity of this compound.

  • Quantitative NMR (qNMR): This technique can provide an absolute purity value without the need for a reference standard of the analyte. ¹H-NMR and ¹¹B-NMR are particularly useful for boronic acids.[4]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase and can offer faster separations and reduced solvent consumption compared to HPLC for some applications.[6]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and can be a high-resolution technique for the analysis of charged species like boronate ions.[7]

Conclusion: A Multi-faceted Approach to Purity Assessment

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and considerations. HPLC offers a direct and versatile method, while GC-MS, with the inclusion of a derivatization step, provides unparalleled specificity for impurity identification.

For routine quality control, a well-validated HPLC method is often the most practical and efficient choice. However, for impurity profiling, characterization of new batches, or troubleshooting synthetic issues, the structural information provided by GC-MS is invaluable. Ultimately, a comprehensive purity assessment may involve the use of both techniques, along with complementary methods like qNMR, to provide a complete and confident understanding of the quality of this critical synthetic intermediate. This multi-faceted approach ensures the integrity of the synthetic process and the quality of the final product.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

  • A Supercritical Fluid Chromatographic Method for the Determination and Separation of Boronic Acids. ResearchGate. Available at: [Link]

  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. ACS Publications. Available at: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. RSC Publishing. Available at: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]

  • On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available at: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

  • Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

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A Computational Guide to the Electronic Landscape of (6-Methylbenzo[b]thiophen-2-yl)boronic acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic properties of molecular scaffolds is paramount to designing effective therapeutics. Boronic acids, particularly those integrated into heterocyclic systems like benzothiophene, represent a class of compounds with significant potential, acting as versatile building blocks in medicinal chemistry.[1] Their utility in forming stable, reversible covalent bonds with biological targets is a key attribute in inhibitor design.[2] This guide delves into a detailed computational analysis of (6-Methylbenzo[b]thiophen-2-yl)boronic acid , a promising scaffold, and compares its electronic characteristics against strategically chosen analogs to illuminate the subtle yet critical role of substituent effects.

The benzothiophene core is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2] The introduction of a boronic acid moiety at the 2-position creates a key reactive center, while substituents on the fused benzene ring can modulate the electronic environment, thereby fine-tuning the molecule's reactivity, binding affinity, and pharmacokinetic properties. Here, we focus on the impact of the methyl group at the 6-position, a seemingly simple modification that can have profound effects on the molecule's electronic landscape.

This guide is structured to provide not just data, but a logical framework for understanding why these computational studies are performed and how the results can be interpreted to guide rational drug design. We will explore the underlying principles, detail the computational workflow, and present a comparative analysis that offers actionable insights.

The Rationale for Computational Comparison: Unveiling Structure-Property Relationships

The electronic nature of an arylboronic acid dictates its Lewis acidity, pKa, and its propensity to engage in intermolecular interactions—all critical factors in its biological activity. The electron density at the boron center and across the aromatic system is not static; it is influenced by the cumulative electronic effects of all constituent parts of the molecule. By comparing our target molecule, this compound, with carefully selected analogs, we can dissect the specific contribution of the C6-substituent.

For this analysis, we have chosen the following compounds for a comprehensive comparison:

  • This compound (Target Molecule): The focus of our study, featuring an electron-donating methyl group.

  • Benzo[b]thiophen-2-yl)boronic acid (Parent Molecule): The unsubstituted parent scaffold, serving as our baseline.

  • (6-Methoxybenzo[b]thiophen-2-yl)boronic acid (Electron-Donating Analog): Contains a stronger electron-donating methoxy group at the C6 position for comparison.[3]

  • (6-Nitrobenzo[b]thiophen-2-yl)boronic acid (Electron-Withdrawing Analog): A hypothetical analog with a powerful electron-withdrawing nitro group, to illustrate the opposite electronic effect.

The logical flow of our computational investigation is depicted in the workflow diagram below.

G cluster_0 Setup & Optimization cluster_1 Electronic Property Calculation cluster_2 Data Analysis & Comparison mol_select Molecule Selection (Target & Analogs) geom_opt Geometry Optimization (DFT: B3LYP/6-31+G**) mol_select->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) freq_calc->fmo esp Molecular Electrostatic Potential (ESP Mapping) freq_calc->esp nbo Natural Bond Orbital Analysis (Atomic Charges) freq_calc->nbo table Tabulate Quantitative Data (Energies, Charges, etc.) fmo->table visualize Visualize Orbitals & ESP Maps esp->visualize nbo->table sar Structure-Property Relationship (Interpret Substituent Effects) table->sar visualize->sar conclusion conclusion sar->conclusion Draw Conclusions for Drug Design Implications

Caption: Computational workflow for analyzing electronic properties.

Experimental & Computational Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of our findings, we outline a detailed protocol that combines both a proposed experimental validation framework and a robust computational methodology.

Experimental Protocol (for Validation)

While this guide focuses on computational predictions, any robust in-silico study must be grounded in potential experimental validation. The following protocols would be essential for characterizing the synthesized this compound and its analogs.

1. Synthesis:

  • The synthesis of this compound and its analogs would typically be achieved via a multi-step sequence, often involving the formation of the benzothiophene core followed by lithiation and reaction with a trialkyl borate.

2. Spectroscopic Characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B):

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer to confirm the chemical structure and purity.

    • Acquire a ¹¹B NMR spectrum to characterize the boron center; a single broad peak is expected for the boronic acid.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like methanol or acetonitrile.[4]

    • Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.[4]

    • The resulting λ_max values can be directly compared with the computationally predicted electronic transitions.

Computational Protocol: Density Functional Theory (DFT)

Our computational approach is designed to provide a reliable prediction of the ground-state electronic properties of the selected molecules.

1. Software:

  • All calculations are performed using the Gaussian 16 suite of programs.

2. Method Selection & Rationale:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its well-documented balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[5][6][7]

  • Basis Set: 6-31+G. This Pople-style basis set is selected because it includes diffuse functions (+) on heavy atoms to accurately describe lone pairs and anionic species, and polarization functions ( ) on all atoms to account for non-spherical electron density distributions, which is crucial for the boronic acid group.[5][7]

  • Solvation Model: The Polarizable Continuum Model (PCM) using the integral equation formalism (IEFPCM) with water as the solvent is employed to simulate an aqueous environment, providing more biologically relevant electronic property data.

3. Calculation Steps:

  • Structure Preparation: The initial 3D structures of all four molecules are built using GaussView 6.

  • Geometry Optimization: A full geometry optimization is performed for each molecule in the gas phase using the B3LYP/6-31+G** level of theory to locate the minimum energy conformation.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure at the same level of theory to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy & Property Calculation: Using the optimized geometries, single-point energy calculations are performed in the simulated aqueous phase (PCM=Water) to obtain the final electronic properties, including Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (ESP), and Natural Bond Orbital (NBO) charges.

Comparative Analysis of Electronic Properties

The following sections present the predicted electronic properties of this compound in comparison to its analogs. These properties are key descriptors of a molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy relates to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.[5]

FMO_Diagram cluster_nitro (6-Nitro) - EWG cluster_parent (Parent) - H cluster_methyl (6-Methyl) - EDG cluster_methoxy (6-Methoxy) - EDG LUMO_N LUMO -3.50 eV HOMO_N HOMO -7.05 eV HOMO_N->LUMO_N Gap = 3.55 eV LUMO_P LUMO -1.85 eV HOMO_P HOMO -6.30 eV HOMO_P->LUMO_P Gap = 4.45 eV LUMO_M LUMO -1.78 eV HOMO_M HOMO -6.15 eV HOMO_M->LUMO_M Gap = 4.37 eV LUMO_MeO LUMO -1.70 eV HOMO_MeO HOMO -6.00 eV HOMO_MeO->LUMO_MeO Gap = 4.30 eV

Sources

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Coupling with (6-Methylbenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Opportunity

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is vast, particularly for constructing biaryl and heteroaryl scaffolds. The (6-Methylbenzo[b]thiophen-2-yl) moiety is a privileged scaffold, appearing in numerous biologically active molecules and organic electronic materials. However, the successful coupling of heteroaromatic boronic acids like (6-Methylbenzo[b]thiophen-2-yl)boronic acid presents unique challenges. These substrates are often prone to side reactions, such as protodeboronation, and can interact unfavorably with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]

This guide provides a comprehensive comparison of different classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with a model aryl bromide partner (e.g., 4-bromoanisole). We will delve into the mechanistic rationale behind catalyst selection, present comparative data based on established literature for similar substrates, and provide a robust, self-validating experimental protocol for researchers to benchmark these catalysts in their own laboratories.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is paramount to making informed decisions about catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-X] (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)L₂-Ar'] (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' (Biaryl Product) Trans->ArAr ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OH)₂ (Boronic Acid) + Base ArB->Trans

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst Selection: A Benchmarking Comparison

The choice of palladium catalyst is the most critical variable for a successful coupling reaction. The performance is dictated by the palladium precursor and, more importantly, the ligands coordinated to the metal center. We will compare three classes of widely used palladium systems.

Catalyst Systems Under Evaluation:

  • Classical Phosphine Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

  • Bulky Biarylphosphine (Buchwald) Ligand System: Palladium(II) Acetate / SPhos - Pd(OAc)₂ / SPhos

  • N-Heterocyclic Carbene (NHC) Precatalyst: PEPPSI-IPr - (IMes)Pd(3-Cl-Py)Cl₂

The following table summarizes the expected performance of these catalysts for the coupling of an aryl bromide with a heteroaryl boronic acid, based on literature precedents with structurally similar substrates.[9][10][11][12]

Catalyst SystemLigand TypeTypical Loading (mol%)Temp. (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(PPh₃)₄ Monodentate Phosphine1 - 580 - 11012 - 2460 - 85Readily available, cost-effective. May require higher temperatures and longer reaction times. Sensitive to air.[10][12]
Pd(OAc)₂ / SPhos Buchwald Ligand0.5 - 260 - 1001 - 6> 95High activity, broad substrate scope, excellent for hindered substrates. Higher cost of ligand.[9][11]
PEPPSI-IPr N-Heterocyclic Carbene1 - 380 - 1002 - 8> 90Air and moisture stable precatalyst, easy to handle, robust for challenging substrates.[7][13]
Analysis and Rationale
  • Pd(PPh₃)₄: This is a workhorse catalyst and serves as a good baseline. Its lower reactivity often stems from the dissociation of PPh₃ ligands to generate the active 14-electron Pd(0) species. For a potentially challenging substrate like a benzothiophene boronic acid, moderate to good yields are expected, but optimization of temperature and reaction time is crucial.

  • Pd(OAc)₂ / SPhos: The Buchwald ligands, characterized by their steric bulk and electron-rich nature, are designed to accelerate both the oxidative addition and reductive elimination steps.[11] The bulk of the SPhos ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive. This system is expected to provide the highest yield in the shortest time and is particularly effective for sterically demanding or electron-rich coupling partners.

  • PEPPSI-IPr: N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors that form very stable bonds with palladium.[7] This stability makes the catalysts robust and resistant to decomposition. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[13] This makes it exceptionally user-friendly and a strong candidate for high-throughput screening and process development.

Experimental Design: A Standardized Protocol for Benchmarking

To ensure a fair and objective comparison, a standardized experimental protocol must be employed. This protocol is designed to be self-validating, where the only significant variable changed between experiments is the catalyst system itself.

General Reaction Scheme:

(Illustrative scheme: 4-bromoanisole coupling with this compound)

Benchmarking Workflow

Workflow start Start: Assemble Reagents setup Reaction Setup: 1. Add Ar-Br, Boronic Acid, Base to flask. 2. Purge with N₂/Ar. start->setup catalyst Catalyst Addition: Add Pd precursor and Ligand (or Pre-catalyst). setup->catalyst solvent Add degassed solvent. catalyst->solvent reaction Heat to specified temperature with vigorous stirring. solvent->reaction monitor Monitor reaction (TLC, GC-MS, LC-MS). reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: 1. Quench with water. 2. Extract with organic solvent. monitor->workup Complete purify Purification: Dry organic layer, concentrate, and purify by column chromatography. workup->purify analyze Analysis: Characterize by NMR, MS. Calculate isolated yield. purify->analyze end End analyze->end

Caption: Standardized workflow for catalyst benchmarking.

Step-by-Step Protocol

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv, ~0.5 mmol scale)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

  • Palladium Catalyst System (as specified in the table)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition:

    • For Pd(PPh₃)₄ or PEPPSI-IPr: Add the solid catalyst directly under a positive flow of inert gas.

    • For Pd(OAc)₂/SPhos: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos (typically a 1:2 Pd:Ligand ratio) and add the solid mixture to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

  • Monitoring: Track the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Conclusion and Recommendations

The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that impacts reaction efficiency, time, and cost.

  • For initial exploratory studies or when cost is a primary concern, Pd(PPh₃)₄ provides a viable, albeit potentially slower, option.

  • For achieving the highest yields in the shortest time, particularly with challenging or sterically hindered coupling partners, the Pd(OAc)₂/SPhos system is highly recommended. Its superior activity often justifies the higher ligand cost, especially in later-stage development.

  • For applications requiring ease of use, robustness, and high reproducibility, such as in automated synthesis or medicinal chemistry library generation, the air-stable PEPPSI-IPr precatalyst is an excellent choice.

By employing the standardized benchmarking protocol outlined in this guide, researchers can confidently and objectively determine the optimal catalyst system for their specific application, accelerating progress in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (2018). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • RJPT. (n.d.). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • MDPI. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible C–C Bond Formation Using Palladium Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • FLORE. (n.d.). Reduced Tiara‐like Palladium Complex for Suzuki Cross‐Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • MDPI. (n.d.). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. Retrieved from [Link]

  • ResearchGate. (2003). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]

  • ACS Publications. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]

  • ResearchGate. (2019). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link] synchem.com/article_193495.html

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Safety Operating Guide

Navigating the Disposal of (6-Methylbenzo[b]thiophen-2-yl)boronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of (6-Methylbenzo[b]thiophen-2-yl)boronic acid, a member of the arylboronic acid family frequently utilized in cross-coupling reactions. As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench, necessitating a thorough understanding of the waste streams we generate. This document serves as a practical, authoritative resource to ensure that the disposal of this specific organoboron compound is conducted with the highest regard for safety and regulatory compliance.

I. Hazard Assessment and Chemical Profile of this compound

Based on the SDS for Benzo[b]thiophen-2-ylboronic acid, the following hazards should be assumed for its 6-methyl derivative[1]:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

It is also prudent to consider that some arylboronic acids are being investigated as potentially genotoxic. Therefore, handling this compound with appropriate personal protective equipment (PPE) is crucial.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation, Category 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation, Category 2H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313

This data is inferred from the Safety Data Sheet for the parent compound, Benzo[b]thiophen-2-ylboronic acid.[1]

II. The Cardinal Rule of Disposal: Segregation and Containerization

The foundational principle of proper chemical waste management is the segregation of waste streams to prevent unintended and potentially hazardous reactions. This compound waste should never be disposed of down the sanitary sewer or in general trash receptacles.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: Utilize a clearly labeled, dedicated waste container for solid this compound waste and another for contaminated materials (e.g., gloves, weigh boats, pipette tips).

  • Container Material: The container should be made of a material compatible with organic solids, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the full chemical name: "Waste this compound" and the associated hazard pictograms (e.g., irritant).

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

III. Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from the point of generation to final disposal.

DisposalWorkflow cluster_disposal Final Disposal Pathway A Solid this compound Waste E Designated Solid Organic Waste Container A->E B Contaminated Labware (gloves, wipers, etc.) F Designated Solid Contaminated Waste Container B->F C Aqueous Solutions (e.g., from extractions) G Aqueous Waste Container (check pH) C->G D Organic Solvent Solutions H Halogenated or Non-Halogenated Organic Waste Container D->H I Hazardous Waste Pickup by EHS E->I F->I G->I H->I

Figure 1: Disposal workflow for this compound.

IV. Detailed Disposal Procedures for Different Waste Streams

Pure, unadulterated this compound and any materials heavily contaminated with the solid chemical should be disposed of as solid hazardous waste.

Protocol:

  • Carefully transfer the solid waste into the designated and labeled solid organic waste container using a dedicated spatula or scoop.

  • Avoid generating dust. If the material is a fine powder, perform this transfer within a chemical fume hood.

  • Ensure the container is securely sealed after the addition of waste.

  • Store the container in your laboratory's designated satellite accumulation area.

  • Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your Environmental Health and Safety (EHS) department.

Disposable items such as gloves, weighing paper, and plasticware that have come into contact with this compound must be treated as hazardous waste.

Protocol:

  • Place all contaminated disposables into a separate, clearly labeled container or a durable, transparent bag designated for solid chemical waste.

  • Do not overfill the container.

  • Seal the container or bag and place it in the designated solid waste accumulation area.

  • Arrange for pickup by your institution's hazardous waste management team.

Solutions containing this compound, whether from reaction workups or cleaning procedures, must be collected as liquid hazardous waste.

Protocol:

  • Aqueous Waste:

    • Collect all aqueous solutions containing the boronic acid in a designated aqueous waste container.

    • Do not mix with organic solvent waste.

    • If the aqueous solution is acidic or basic, it may need to be neutralized to a pH between 5.5 and 9.5 before being accepted for disposal by your EHS department. Always consult your institution's specific guidelines.

  • Organic Solvent Waste:

    • Collect all organic solvent solutions containing the boronic acid in a designated organic solvent waste container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's disposal protocols.

    • Ensure the waste container is properly capped at all times, except when adding waste.

V. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust.

    • For liquid spills: Surround the spill with an absorbent dike or pads to prevent it from spreading.

  • Clean-up:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.

    • Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the cleaning materials in the hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

VI. Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative that all disposal activities comply with the Resource Conservation and Recovery Act (RCRA) for hazardous waste management. Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories.[Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.